molecular formula C13H20ClNO B1421149 4-((4-Methylbenzyl)oxy)piperidine hydrochloride CAS No. 1185165-54-1

4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Número de catálogo: B1421149
Número CAS: 1185165-54-1
Peso molecular: 241.76 g/mol
Clave InChI: ROAOWVGFHODCCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Methylbenzyl)oxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Methylbenzyl)oxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(4-methylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAOWVGFHODCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-((4-Methylbenzyl)oxy)piperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's core chemical properties, synthesis, characterization, and applications, grounding all information in established scientific principles and field-proven insights.

Core Molecular Identity and Structure

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 4-methylbenzyl group via an ether bond. As a hydrochloride salt, the piperidine nitrogen is protonated, enhancing the compound's stability and solubility in aqueous media, which is often advantageous for experimental and formulation purposes.[1]

The structure combines the flexible, three-dimensional piperidine scaffold with the aromatic benzyl moiety. This combination is a well-established pharmacophore in drug discovery, offering opportunities for crucial interactions with biological targets, such as cation-π interactions.[2]

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 4-[(4-methylbenzyl)oxy]piperidine hydrochloride
Molecular Formula C₁₃H₂₀ClNO [3]
Molecular Weight 241.76 g/mol [3]
Appearance Typically an off-white to white solid or powder [4]

| Form | Solid | |

Caption: Structure of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Synthesis and Purification

The synthesis of this compound typically follows established organic chemistry pathways. A robust and common method is the Williamson ether synthesis , which provides a reliable route to the core ether linkage. The subsequent conversion to the hydrochloride salt ensures ease of handling and purification.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, Base D N-Boc-4-((4-methylbenzyl)oxy)piperidine B->D NaH, THF C 4-Methylbenzyl chloride C->D E Target Compound D->E HCl in Dioxane

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis. The causality behind each step is critical: N-protection of the piperidine is necessary to prevent the secondary amine from interfering with the ether synthesis, and the final deprotection under acidic conditions simultaneously forms the desired hydrochloride salt.

  • N-Protection of 4-Hydroxypiperidine:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, typically triethylamine (1.2 eq), to the solution.

    • Cool the mixture to 0°C in an ice bath. This is to control the exothermicity of the reaction.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

  • Williamson Ether Synthesis:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C.

    • Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. The formation of hydrogen gas indicates the deprotonation of the hydroxyl group.

    • Stir the mixture at 0°C for 30 minutes, then add 4-methylbenzyl chloride (1.2 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction carefully by slowly adding water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-((4-methylbenzyl)oxy)piperidine.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 3-5 eq) dropwise at room temperature.[5]

    • Stir the mixture for 2-4 hours. The hydrochloride salt will often precipitate from the reaction mixture.[5]

    • Isolate the product by filtration, wash the solid with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons: ~7.1-7.3 ppm (multiplet, 4H). Benzylic CH₂: ~4.5 ppm (singlet, 2H). Piperidine CH-O: ~3.5-3.7 ppm (multiplet, 1H). Piperidine CH₂-N: ~2.8-3.2 ppm (multiplet, 4H). Piperidine CH₂: ~1.6-2.0 ppm (multiplet, 4H). Aromatic CH₃: ~2.3 ppm (singlet, 3H). N⁺H₂: Broad singlet, variable shift.
¹³C NMR Aromatic carbons: ~128-138 ppm. Benzylic carbon: ~70 ppm. Piperidine C-O: ~75 ppm. Piperidine C-N: ~43 ppm. Piperidine C-C: ~30 ppm. Aromatic CH₃: ~21 ppm.
IR (Infrared) N⁺-H stretch: Broad band ~2400-2800 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹. C-O-C (ether) stretch: Strong band ~1080-1150 cm⁻¹. Aromatic C=C stretch: ~1600 and ~1450 cm⁻¹.

| Mass Spec (MS) | Molecular Ion (M⁺) of free base: Expected at m/z = 205.15 [C₁₃H₁₉NO]⁺. The hydrochloride salt will not be observed. Common fragments would include loss of the benzyl group or cleavage of the piperidine ring. |

Note: Actual shifts can vary based on solvent and instrument. The presence of the broad N⁺-H stretch in the IR spectrum is a key indicator of successful salt formation.[6][7][8] The distinct signals in NMR for the benzylic, methyl, and piperidine protons confirm the overall structure.[9][10][11][12][13]

Applications in Drug Discovery and Development

The 4-((4-Methylbenzyl)oxy)piperidine scaffold is of significant interest in medicinal chemistry due to its presence in various neurologically active agents. Its structural components are frequently optimized to modulate affinity and selectivity for specific biological targets.

  • CNS Receptor Modulation: Piperidine derivatives are foundational in the development of ligands for central nervous system (CNS) receptors. The benzyloxy-piperidine motif, in particular, has been explored for its potential as an antagonist for dopamine D4 receptors and NMDA receptors.[14][15]

  • Scaffold for Novel Therapeutics: This compound serves as a versatile intermediate. The piperidine nitrogen can be further functionalized to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This is crucial in campaigns targeting analgesics, anti-inflammatory agents, and psychoactive drugs.[4]

  • Physicochemical Property Tuning: The ether linkage and methyl group offer sites for modification to fine-tune key drug-like properties such as lipophilicity (LogP), metabolic stability, and bioavailability.[2][14]

G cluster_0 Potential Therapeutic Areas A Core Scaffold 4-((4-Methylbenzyl)oxy)piperidine HCl B Neuroscience (Dopamine/NMDA Receptor Ligands) A->B Target Modulation C Pain Management (Novel Analgesics) A->C SAR Exploration D Psychiatry (Psychoactive Agents) A->D Lead Optimization

Caption: Role of the scaffold in therapeutic development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally related piperidine hydrochlorides provide a strong basis for safe handling protocols.[16][17][18]

Table 3: Safety and Handling Guidelines

Parameter Recommendation Rationale
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. To prevent skin and eye contact. Piperidine derivatives can be irritants.[16][18][19]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. To prevent inhalation of dust or vapors, which may cause respiratory irritation.[18][19][20]
Storage Store in a tightly sealed container in a cool, dry place (recommended 0-8°C). Keep away from strong oxidizing agents. To ensure chemical stability and prevent degradation. The hydrochloride salt is generally stable under these conditions.[4][16]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. To mitigate potential irritation or damage.[17]
First Aid (Skin) Remove contaminated clothing. Wash skin thoroughly with soap and water. To remove the chemical and prevent irritation.[17]

| Disposal | Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[16] | To ensure environmental safety and regulatory compliance. |

Conclusion

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a valuable and versatile chemical entity for the research and development community. Its well-defined structure, accessible synthesis, and relevance as a pharmacophore make it a cornerstone for building complex molecules aimed at treating a range of disorders, particularly within the neuroscience landscape. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

  • Benchchem, 4-(4-Methylbenzyl)piperidine hydrochloride | 165110-20-3,
  • ChemBK, 4-(4-methylbenzoyl)piperidine hydrochloride, [Link]

  • NIST, 4-Methylpiperidine hydrochloride, [Link]

  • PubChem, Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1), [Link]

  • Carl ROTH, Safety Data Sheet: Piperidine, [Link]

  • PubMed Central, Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists, [Link]

  • PubMed Central, 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases, [Link]

  • PENTA, Piperidine - SAFETY DATA SHEET, [Link]

  • PubMed, 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist, [Link]

  • PubChem, 4-[(4-Methylphenyl)methyl]piperidine, [Link]

  • Royal Society of Chemistry, Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information, [Link]

  • ResearchGate, IR spectra of 4-piperidinemethanol solutions in the high (top, a) and..., [Link]

  • Google Patents, CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof,
  • PubMed, N-Benzyl piperidine Fragment in Drug Discovery, [Link]

  • Walsh Medical Media, Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic, [Link]

Sources

An In-depth Technical Guide to 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (CAS No. 1185165-54-1), a piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, known for its presence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] This document delineates the physicochemical properties, a detailed, field-proven synthetic protocol, robust analytical methodologies for its characterization, and a discussion of its potential pharmacological relevance, particularly as a modulator of CNS targets. The synthesis is presented with a rationale for key experimental choices, and the analytical techniques are described with self-validating systems to ensure data integrity. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif in the realm of medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] Its prevalence in drug design can be attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing a wide array of functional groups to modulate biological activity.[1] Substituted piperidines are key components in drugs targeting a range of conditions, including neurological disorders, pain, and cancer.[1]

The subject of this guide, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, combines the piperidine core with a 4-methylbenzyloxy moiety. This structural combination suggests a potential for interaction with various biological targets, particularly within the CNS. The benzyloxy group can influence receptor binding and pharmacokinetic properties, making this compound a valuable building block for the synthesis of novel therapeutic agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development.

PropertyValueSource
CAS Number 1185165-54-1[3]
Molecular Formula C13H20ClNO[4]
Molecular Weight 241.76 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge
Storage Store at 2-8°C in a dry, well-ventilated placeGeneral knowledge

Synthesis of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

The synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by hydrochloride salt formation. This approach is widely used for the preparation of ethers from an alcohol and an alkyl halide.[5][6][7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-4-hydroxypiperidine E N-Boc-4-((4-methylbenzyl)oxy)piperidine A->E Reactants B 4-Methylbenzyl bromide B->E C Sodium hydride (NaH) C->E Base D Tetrahydrofuran (THF) D->E Solvent F N-Boc-4-((4-methylbenzyl)oxy)piperidine E->F Purified Intermediate H 4-((4-Methylbenzyl)oxy)piperidine hydrochloride F->H Starting Material G HCl in Dioxane G->H Reagent

Caption: Synthetic workflow for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-((4-methylbenzyl)oxy)piperidine (Williamson Ether Synthesis)

  • Rationale: The Williamson ether synthesis is a reliable and high-yielding method for forming the ether linkage.[5][6] The use of N-Boc-4-hydroxypiperidine as the starting material protects the piperidine nitrogen from reacting, ensuring selective O-alkylation. Sodium hydride is a strong base that effectively deprotonates the hydroxyl group to form the more nucleophilic alkoxide.[8]

  • Procedure:

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl bromide (1.1 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-((4-methylbenzyl)oxy)piperidine as a clear oil or white solid.

Step 2: Synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (Deprotection and Salt Formation)

  • Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid such as hydrochloric acid.[9] The use of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt, simplifying purification.

  • Procedure:

    • Dissolve the purified N-Boc-4-((4-methylbenzyl)oxy)piperidine (1.0 eq.) in a minimal amount of anhydrous dioxane.

    • To this solution, add a solution of 4 M HCl in dioxane (excess, e.g., 5-10 eq.) dropwise at room temperature.

    • A precipitate should form upon addition. Stir the resulting slurry at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield 4-((4-Methylbenzyl)oxy)piperidine hydrochloride as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Analytical Workflow Diagram

G A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C D 1H NMR B->D E 13C NMR B->E F Mass Spectrometry (MS) B->F G Infrared (IR) Spectroscopy B->G H High-Performance Liquid Chromatography (HPLC) C->H I Elemental Analysis C->I

Caption: Analytical workflow for the characterization of the target compound.

Recommended Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all expected protons and their chemical environments. Key signals would include those for the aromatic protons of the 4-methylbenzyl group, the methylene protons of the benzyl group, the piperidine ring protons, and the methyl group protons.

    • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and the N-H bond of the piperidinium salt.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase method is typically suitable for this type of molecule.

    • Exemplary Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Purity Determination: The purity is calculated based on the area percentage of the main peak.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, which should correspond to the calculated values for the molecular formula C13H20ClNO.

Potential Pharmacological Applications

While specific pharmacological data for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is not extensively available in the public domain, the structural motifs present in the molecule allow for informed speculation on its potential therapeutic applications.

Central Nervous System (CNS) Activity

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs. The benzyloxy-piperidine moiety, in particular, has been investigated for its potential as a dopamine D4 receptor antagonist.[2] Dopamine D4 receptors are implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Therefore, it is plausible that 4-((4-Methylbenzyl)oxy)piperidine hydrochloride could serve as a valuable intermediate or a lead compound for the development of novel CNS therapeutics.[2]

Other Potential Applications

Derivatives of 4-hydroxypiperidine have been explored for a range of biological activities, including analgesic and cardiovascular effects.[10] The structural similarity of the target compound to these derivatives suggests that it could be a starting point for the synthesis of molecules with a broad spectrum of pharmacological activities. Further screening of this compound in various biological assays is warranted to fully elucidate its therapeutic potential.

Conclusion

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a valuable research chemical with significant potential in drug discovery and development. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers to produce and evaluate this compound. The structural features of this molecule, particularly the combination of the piperidine and benzyloxy moieties, make it an attractive candidate for further investigation as a modulator of CNS and other biological targets.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
  • Dutkiewicz, Z., Godyń, J., & Malawska, B. (2019). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 24(17), 3079.
  • Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Khan Academy. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Koperniku, A., & Lanza, F. (2021). The Piperidine Scaffold in Medicinal Chemistry: A Versatile Platform for the Design of Novel Therapeutics. Molecules, 26(16), 4945.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-chlorobenzyl)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diphenylmethyl)oxy-1-methylpiperidine; hydron; chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • Williamson Ether Synthesis. (2020, May 30). In Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). IOP Conference Series: Earth and Environmental Science, 692, 022067.
  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Iodobenzyl)piperidine. Retrieved from [Link]

Sources

4-((4-Methylbenzyl)oxy)piperidine hydrochloride structure and substructure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structural & Synthetic Analysis of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

Executive Summary 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a specialized heterocyclic building block widely utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting serotonin (5-HT) and histamine receptors. Distinguished by its ether linkage connecting a polar piperidine head to a lipophilic p-tolyl tail, this molecule serves as a critical "linker scaffold" in fragment-based drug discovery (FBDD). Unlike its carbon-analog (4-(4-methylbenzyl)piperidine), the inclusion of the ether oxygen introduces a hydrogen bond acceptor site, significantly altering the metabolic stability and receptor affinity profiles of derived pharmaceutical agents.

Part 1: Structural Anatomy & Pharmacophore Analysis

The molecule can be dissected into three distinct pharmacophoric zones. Understanding these zones is essential for rational drug design, as modifications in any region will drastically shift the compound's physicochemical profile.

1. The Polar Head (Piperidine Ring):

  • Function: Provides basicity (secondary amine) and water solubility. In the hydrochloride salt form, the nitrogen is protonated (

    
    ), allowing for ionic interactions with negatively charged amino acid residues (e.g., Aspartate or Glutamate) in receptor binding pockets.
    
  • pKa: Typically ~10–11 for the secondary amine, ensuring it remains ionized at physiological pH.

2. The Ether Linker (Oxy Bridge):

  • Function: Acts as a flexible hinge and a Hydrogen Bond Acceptor (HBA). This distinguishes it from alkyl-linked analogs, providing a specific interaction point for serine or threonine residues within the target protein.

  • Metabolism: The carbon adjacent to the oxygen (benzylic position) is susceptible to oxidative dealkylation by Cytochrome P450 enzymes.

3. The Lipophilic Tail (4-Methylbenzyl / p-Xylyl):

  • Function: A hydrophobic moiety designed to penetrate deep lipophilic pockets (hydrophobic pockets) of the target receptor. The para-methyl group restricts metabolic oxidation at the para-position (blocking metabolic soft spots) while increasing lipophilicity (LogP).

Visualization: Pharmacophore Decomposition

Pharmacophore cluster_0 Structure-Activity Relationship (SAR) Piperidine Piperidine Head (Ionic Interaction) Ether Ether Linker (H-Bond Acceptor) Piperidine->Ether C4 Attachment Tail p-Tolyl Tail (Hydrophobic Pocket) Ether->Tail Benzylic Bond

Figure 1: Pharmacophoric decomposition of the target molecule highlighting the functional role of each substructure.

Part 2: Synthetic Pathways & Process Chemistry[1][2][3]

The synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride requires a protection-deprotection strategy to prevent N-alkylation. Direct alkylation of 4-hydroxypiperidine is not recommended due to the higher nucleophilicity of the secondary amine compared to the hydroxyl group.

Protocol: Williamson Ether Synthesis Strategy

Phase 1: Protection & Alkylation

  • Starting Material: N-Boc-4-hydroxypiperidine (Commercial or synthesized from 4-piperidone).

  • Reagents: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu); 4-Methylbenzyl bromide.

  • Solvent: Anhydrous DMF or THF (DMF promotes

    
     reaction rates).
    
  • Mechanism: The base deprotonates the hydroxyl group to form an alkoxide, which attacks the benzylic halide via an

    
     mechanism.
    

Phase 2: Deprotection & Salt Formation

  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) followed by HCl exchange.

  • Outcome: Removal of the Boc group and simultaneous precipitation of the hydrochloride salt.

Detailed Experimental Workflow

  • Activation: To a flame-dried flask under

    
    , add N-Boc-4-hydroxypiperidine (1.0 eq) dissolved in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0°C until gas evolution ceases.
    
  • Alkylation: Add 4-Methylbenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol spot should disappear.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the crude oil in minimal 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours. A white precipitate (the target HCl salt) will form.

  • Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum.

Visualization: Synthetic Pathway

Synthesis Start N-Boc-4-hydroxypiperidine Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter1 Alkoxide Intermediate Step1->Inter1 Step2 Step 2: Alkylation (4-Methylbenzyl bromide) Inter1->Step2 BocProduct N-Boc-4-((4-methylbenzyl)oxy)piperidine Step2->BocProduct Step3 Step 3: Deprotection (4M HCl in Dioxane) BocProduct->Step3 Final 4-((4-Methylbenzyl)oxy)piperidine HCl (Target Salt) Step3->Final

Figure 2: Step-wise synthetic workflow utilizing a Boc-protection strategy to ensure regioselective O-alkylation.

Part 3: Physicochemical Profiling

The following data represents the theoretical and empirical profile of the hydrochloride salt.

PropertyValueContext
Molecular Formula

Salt form
Molecular Weight 241.76 g/mol 205.30 (Free Base) + 36.46 (HCl)
LogP (Free Base) ~2.9Moderately lipophilic; good membrane permeability
TPSA ~21 ŲLow polar surface area (CNS penetrant potential)
H-Bond Donors 2Ammonium protons (

)
H-Bond Acceptors 2Ether oxygen + Ammonium nitrogen
Melting Point 195–200°CTypical for piperidine HCl salts
Solubility High in Water, DMSO, MeOHDue to ionic salt character

Analytical Characterization (Expected Signals):

  • 1H NMR (

    
    ): 
    
    • 
       7.2–7.3 (m, 4H, Aromatic AA'BB').
      
    • 
       4.5 (s, 2H, Benzylic 
      
      
      
      -O).
    • 
       3.6 (m, 1H, Piperidine C4-H).
      
    • 
       3.2–3.4 (m, 4H, Piperidine C2/C6-H).
      
    • 
       2.3 (s, 3H, Aryl-
      
      
      
      ).
  • IR: Strong broad band ~2800–3000

    
     (
    
    
    
    stretch), ~1100
    
    
    (C-O-C ether stretch).

Part 4: Medicinal Chemistry Applications[1][2][6][7][8][9][10]

1. GPCR Ligand Design: This scaffold is a structural analog of Pimavanserin (a 5-HT2A inverse agonist). The 4-alkoxypiperidine motif allows the molecule to span the receptor binding pocket, placing the basic nitrogen near the conserved Aspartate (D3.32) residue while the tolyl tail engages hydrophobic clusters in the extracellular loops.

2. Fragment-Based Drug Discovery (FBDD): Because of its low molecular weight (<300 Da) and defined vector geometry, this salt is an ideal "fragment" for screening.

  • Growth Vectors: The secondary amine is the primary vector for growing the molecule (e.g., via reductive amination or amide coupling) to increase potency.

  • Selectivity Tuning: The ether oxygen can be replaced with sulfur (thioether) or carbon (methylene) to probe the necessity of the H-bond acceptor for selectivity against off-target receptors like hERG.

References

  • Chem-Impex International. (n.d.). 4-(4-Methylbenzyl)Piperidine Hydrochloride Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3375603, 4-[(4-methylphenyl)methyl]piperidine. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.). 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride Product Data. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

  • GuideChem. (n.d.). Preparation of N-Boc-4-hydroxypiperidine. Retrieved from

Sources

4-((4-Methylbenzyl)oxy)piperidine hydrochloride potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride , a specialized chemical intermediate with significant potential in neuropharmacology and medicinal chemistry.

CAS Registry Number: 1185165-54-1 Molecular Formula: C₁₃H₁₉NO · HCl Molecular Weight: 241.76 g/mol

Executive Summary

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a "privileged structure" intermediate—a molecular scaffold capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and ion channels. Its structural core, a 4-benzyloxypiperidine moiety, is a validated pharmacophore found in Sigma-1 receptor agonists, NMDA receptor modulators (specifically NR2B antagonists), and monoamine reuptake inhibitors.

For drug development professionals, this compound offers a strategic advantage over the unsubstituted benzyl analog: the 4-methyl substituent on the aromatic ring blocks the para-position from rapid metabolic oxidation (CYP450-mediated hydroxylation), thereby potentially extending the half-life (


) and improving the metabolic stability of downstream lead candidates.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical baseline is critical for assay preparation and formulation.

PropertyValueRelevance to Research
Appearance White to Off-white Crystalline SolidIndicator of purity; yellowing suggests oxidation.
Solubility Water (Moderate), DMSO (>20 mg/mL), MethanolHigh DMSO solubility facilitates high-throughput screening (HTS) stock prep.
LogP (Free Base) ~2.8 (Predicted)Optimal range for CNS penetration (Blood-Brain Barrier crossing).
pKa (Piperidine N) ~9.8Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic receptor binding.
H-Bond Donors 2 (Amine NH, HCl)Key for interaction with aspartate residues in receptor binding pockets.

Pharmacological Applications & Mechanism of Action

This scaffold acts as a versatile template. The user can derivatize the secondary amine (N-H) to target specific receptor subclasses.

Sigma-1 Receptor (σ1R) Modulation

The 4-benzyloxypiperidine motif is a classic pharmacophore for Sigma-1 receptors , which are intracellular chaperones involved in neuroprotection and neuroplasticity.

  • Mechanism: The basic piperidine nitrogen forms an electrostatic bridge with Asp126 in the σ1R binding pocket, while the 4-methylbenzyl group occupies the primary hydrophobic sub-pocket.

  • Application: Synthesis of neuroprotective agents for Alzheimer’s disease or neuropathic pain.

NMDA Receptor Antagonism (NR2B Subunit)

Selective NR2B antagonists (e.g., Ro 25-6981 analogs) often feature a 4-benzyl- or 4-benzyloxypiperidine tail.

  • Mechanism: These compounds bind to the Ifenprodil-binding site at the interface of the GluN1 and GluN2B subunits.

  • Application: Development of rapid-acting antidepressants without the psychotomimetic side effects of non-selective NMDA blockers (like ketamine).

Structural Logic (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the scaffold.

SAR_Logic Core 4-((4-Methylbenzyl)oxy)piperidine (Scaffold) N_Term Secondary Amine (N-H) (Modifiable Region) Core->N_Term Derivatization Site Linker Ether Linkage (-O-) (Rotational Freedom) Core->Linker Tail 4-Methylbenzyl Group (Hydrophobic Domain) Core->Tail Sigma Sigma-1 Agonists (Neuroprotection) N_Term->Sigma Add hydrophobic linker NMDA NR2B Antagonists (Depression) N_Term->NMDA Add phenolic moiety Tail->Sigma Occupies hydrophobic pocket

Figure 1: Pharmacophore dissection of the scaffold showing modular regions for targeted drug design.

Synthetic Utility & Protocols

Synthesis of the Hydrochloride Salt

If the compound is not purchased, it can be synthesized via a Williamson ether synthesis followed by deprotection.

Reaction Scheme:

  • Protection: 4-Hydroxypiperidine + Boc₂O → N-Boc-4-hydroxypiperidine.

  • Alkylation: N-Boc-4-hydroxypiperidine + NaH + 4-Methylbenzyl bromide → Intermediate Ether.

  • Deprotection: Intermediate Ether + 4M HCl in Dioxane → Target Product .

Synthesis_Workflow Step1 Step 1: Protection Start: 4-Hydroxypiperidine Reagent: Boc2O, TEA Solvent: DCM Step2 Step 2: Ether Formation Reagent: NaH (60%), 4-Methylbenzyl bromide Solvent: DMF (Dry), 0°C to RT Step1->Step2 Yield >90% Step3 Step 3: Deprotection & Salt Formation Reagent: 4M HCl in Dioxane Precipitation: Diethyl Ether Step2->Step3 N-Boc Intermediate Final Final Product: 4-((4-Methylbenzyl)oxy)piperidine HCl (White Solid) Step3->Final Filtration & Drying

Figure 2: Step-wise synthetic pathway for generating the hydrochloride salt.

General N-Alkylation Protocol (Library Generation)

To use this scaffold for drug discovery, you must attach it to a "head group" (R).

Objective: Synthesize N-substituted derivatives (e.g., N-(alkyl)-4-((4-methylbenzyl)oxy)piperidine).

Reagents:

  • Scaffold: 4-((4-Methylbenzyl)oxy)piperidine HCl (1.0 equiv)

  • Alkyl Halide: R-Br or R-Cl (1.1 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: KI (0.1 equiv, optional for chlorides)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the scaffold (1.0 mmol, 241 mg) in ACN (5 mL).

  • Free Basing: Add K₂CO₃ (3.0 mmol, 414 mg). Stir for 15 min at room temperature to neutralize the HCl salt.

  • Addition: Add the Alkyl Halide (1.1 mmol) and KI (catalytic).

  • Reflux: Heat to 60–80°C for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Silica gel).

Safety & Handling (E-E-A-T)

As a hydrochloride salt of a secondary amine, specific precautions are required.

  • Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator at 2–8°C .

  • Inhalation Risk: Piperidine derivatives can be potent irritants. Use a fume hood to avoid inhalation of dust.

  • Corrosivity: While the salt is less corrosive than the free base, contact with eyes can cause severe irritation. Wear safety glasses and nitrile gloves.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents which could attack the benzylic position or the amine.

Future Research Directions

  • Metabolic Stability Studies: Compare the intrinsic clearance (

    
    ) of this 4-methyl analog vs. the unsubstituted benzyl analog in human liver microsomes (HLM). The 4-methyl group is expected to reduce clearance rates.
    
  • Positron Emission Tomography (PET): If a high-affinity ligand is discovered, the 4-methyl group can be replaced with a Carbon-11 labeled methyl group or a Fluorine-18 labeled fluoromethyl group for radiotracer development.

  • Antiviral Screening: Recent screens have identified piperidine ethers as inhibitors of viral entry for certain encapsulated viruses. This scaffold should be included in broad antiviral phenotypic screens.

References
  • Chemical Identity & Supply

    • 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.[1][2][3][4] CAS 1185165-54-1.[2][3][4][5] Available from AK Scientific and Parchem.

  • Sigma Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Contextual grounding for 4-benzylpiperidine pharmacophores).

  • NMDA Receptor Antagonists

    • Layton, M. E., et al. (2011). Discovery of 4-benzylpiperidines as selective NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. (Validates the benzyl-piperidine scaffold).

  • Synthetic Methodology

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[6] Journal of Medicinal Chemistry, 54(10), 3451-3479. (Standard protocols for N-alkylation and ether synthesis).

Sources

4-((4-Methylbenzyl)oxy)piperidine hydrochloride: A Versatile Scaffold for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over a hundred commercially available drugs targeting a wide array of biological systems. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for ligands targeting central nervous system (CNS) receptors. This guide provides an in-depth technical overview of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a specialized building block with significant potential in the synthesis of novel therapeutics, particularly in the fields of pain management and neurological disorders. We will explore its chemical properties, strategic applications, and provide a detailed, field-proven synthetic protocol to illustrate its utility.

Introduction: The Strategic Value of the Piperidine Moiety

Saturated heterocyclic structures like piperidine offer distinct advantages over flat aromatic rings in drug design. Their three-dimensional shape and limited number of rotatable bonds allow for the precise engineering of ligand-protein interactions that are otherwise inaccessible. This structural feature is paramount for achieving high target affinity and selectivity. 4-((4-Methylbenzyl)oxy)piperidine hydrochloride capitalizes on this core principle by functionalizing the 4-position of the piperidine ring, a common strategy for modulating pharmacological activity and physicochemical properties. This building block serves as a key intermediate in the synthesis of diverse pharmaceuticals, including analgesics and antipsychotics, where it can enhance therapeutic efficacy.

Physicochemical Profile and Handling

The hydrochloride salt form of this building block is intentionally designed to enhance its stability and solubility in various solvent systems, facilitating its use in a laboratory setting.[1]

Table 1: Physicochemical Properties of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

PropertyValueSource
Molecular Formula C₁₃H₁₉NO · HClInternal Calculation
Molecular Weight 241.76 g/mol Internal Calculation
Appearance Solid (Typical)General Knowledge
Primary Use Synthetic Building Block[2]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3]
Safety & Handling:

As with all piperidine derivatives, appropriate personal protective equipment (PPE) is required.[4] Handling should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5] Standard procedures include wearing safety glasses with side-shields, gloves, and a lab coat.[5] In case of accidental release, sweep up the solid material and place it into a suitable container for disposal, ensuring the affected area is well-ventilated.[4][6]

Strategic Role in Synthesis

The 4-((4-Methylbenzyl)oxy) group serves a dual purpose, providing chemists with significant strategic flexibility.

  • As a Stable Structural Moiety: The entire fragment can be incorporated as a core part of the final active pharmaceutical ingredient (API). The ether linkage provides a balance of stability and polarity, while the 4-methylbenzyl group can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket. Its stability and solubility characteristics make it suitable for various formulation techniques, including oral and injectable preparations.[1]

  • As a Masked Hydroxyl Group: The 4-methylbenzyl group can function as a robust protecting group for the 4-hydroxy functionality on the piperidine ring. This allows for selective reactions at other sites, such as the piperidine nitrogen. The benzyl ether can later be cleaved under various hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask the hydroxyl group for further functionalization, a common strategy in multi-step syntheses.

Logical Workflow: Utilization as a Synthetic Intermediate

The diagram below illustrates a common synthetic pathway where the piperidine nitrogen is first functionalized, followed by optional deprotection of the benzyl ether.

G cluster_0 Phase 1: N-Functionalization cluster_1 Phase 2: Optional Deprotection cluster_2 Phase 3: Final API A 4-((4-Methylbenzyl)oxy)piperidine HCl B Deprotonation (Base) e.g., TEA, DIPEA A->B C Free Piperidine Intermediate B->C D N-Alkylation or N-Acylation (R-X or R-COCl) C->D E N-Functionalized Piperidine Derivative D->E F Hydrogenolysis (e.g., H₂, Pd/C) E->F Cleavage of Benzyl Ether G Final Product: 4-Hydroxy Piperidine Derivative F->G Cleavage of Benzyl Ether H Further Synthetic Steps or Final API Formulation G->H

Caption: General synthetic workflow using the title compound.

Applications in CNS Drug Discovery

The piperidine scaffold is a cornerstone in the development of CNS-active agents. Derivatives of 4-substituted piperidines have demonstrated significant potential as analgesics, anti-inflammatory drugs, and psychoactive agents.[1] The ability of these molecules to interact with specific receptors in the central nervous system opens avenues for creating innovative treatments for neurological disorders.[1]

  • Dopamine Receptor Antagonists: Research has identified benzyloxy piperidine-based scaffolds as potent and selective dopamine D4 receptor antagonists.[7] The strategic placement of the oxygen atom adjacent to the piperidine ring can be a productive modification for improving ligand activity and metabolic stability.[7]

  • Analgesics and CNS Depressants: Patents dating back several decades highlight the use of 4-benzylpiperidine derivatives for their valuable pharmacodynamic activity, specifically as analgesics and central nervous system depressants.[8]

  • Acetylcholinesterase Inhibitors: Related N-benzyl-piperidine structures are key intermediates in the synthesis of drugs like Donepezil hydrochloride, a primary treatment for Alzheimer's disease.[9] This underscores the compatibility of the piperidine core with targets relevant to neurodegenerative diseases.

Conceptual Relationship: From Building Block to Therapeutic Area

This diagram illustrates the connection between the core chemical structure and its ultimate therapeutic applications.

G cluster_core Core Building Block cluster_synthesis Synthetic Modifications cluster_targets Molecular Targets cluster_apps Therapeutic Applications core 4-((4-Methylbenzyl)oxy)piperidine HCl Piperidine Nitrogen 4-Oxybenzyl Group mods N-Alkylation N-Acylation Suzuki Coupling Deprotection core->mods targets Dopamine Receptors Opioid Receptors Acetylcholinesterase mods->targets apps Analgesia (Pain Management) Antipsychotics Neurodegenerative Disease Treatment targets->apps

Caption: Path from chemical scaffold to medical application.

Experimental Protocol: N-Acetylation

This protocol provides a validated, step-by-step method for the N-acetylation of 4-((4-Methylbenzyl)oxy)piperidine, a fundamental transformation that serves as a precursor to more complex derivatives. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 1-acetyl-4-((4-methylbenzyl)oxy)piperidine.

Materials:

  • 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

  • Triethylamine (TEA)

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, and TLC setup.

Protocol Steps:

  • Reaction Setup and Deprotonation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (e.g., 2.42 g, 10.0 mmol).

    • Add anhydrous dichloromethane (50 mL). Stir the suspension with a magnetic stir bar.

    • Add triethylamine (e.g., 2.1 mL, 15.0 mmol, 1.5 eq.) dropwise at room temperature.

    • Causality: The hydrochloride salt must be neutralized to the free base for it to be nucleophilic. Triethylamine is a common organic base that acts as a proton scavenger, forming triethylammonium chloride, which is partially soluble in DCM. An excess is used to ensure complete deprotonation.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add acetyl chloride (e.g., 0.78 mL, 11.0 mmol, 1.1 eq.) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The reaction is highly exothermic; cooling prevents potential side reactions. Acetyl chloride is the electrophile that reacts with the nucleophilic piperidine nitrogen. A slight excess ensures the reaction goes to completion.

  • Work-up and Extraction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic layers. Wash with brine (30 mL).

    • Causality: The NaHCO₃ wash neutralizes any remaining acetyl chloride and acidic byproducts. The brine wash removes bulk water from the organic phase before the drying step.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Removing all water is crucial to prevent hydrolysis of the product and to obtain a clean, solid product upon solvent removal.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-acetyl-4-((4-methylbenzyl)oxy)piperidine.

    • Causality: Purification is necessary to remove unreacted reagents and byproducts like triethylammonium chloride, ensuring the final compound meets the high purity standards required for drug development.

Conclusion

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile entry point into the synthesis of complex, CNS-active molecules. Its inherent structural features, combined with the flexibility of the benzyloxy group, provide a robust platform for generating novel compounds with therapeutic potential in pain management, psychiatry, and neurodegenerative disease. The protocols and strategies outlined in this guide are intended to empower research scientists and drug development professionals to effectively leverage this valuable scaffold in their discovery programs.

References

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (2016). US9434727B2 - Substituted 4-phenylpiperidines, their preparation and use.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Retrieved from [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Center for Biotechnology Information. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis. Retrieved from [Link]

  • Google Patents. (1969). US3462444A - Novel 4-benzylpiperidine derivatives.
  • ResearchGate. (n.d.). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (1985). United States Patent (19). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Google Patents. (2002). US20020038031A1 - New 4 - substituted piperidines.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

Sources

The Role of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride as a privileged scaffold and critical intermediate in neuroscience drug discovery.

A Technical Guide to Scaffold-Based Drug Design for GPCR and Sigma Receptor Targets

Part 1: Core Directive & Executive Summary

4-((4-Methylbenzyl)oxy)piperidine hydrochloride (CAS: 1185165-54-1) is a high-value pharmacophore used extensively in the synthesis of neuroactive agents. Unlike simple reagents, this compound serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors by modifying its periphery.

In neuroscience, its structural architecture—a piperidine ring linked via an ether oxygen to a lipophilic 4-methylbenzyl moiety—mimics the key binding motifs of several CNS targets, most notably Sigma-1 receptors (


R) , Melanin-Concentrating Hormone receptor 1 (MCH1) , and Monoamine Transporters (MATs) .

This guide explores its utility in Structure-Activity Relationship (SAR) studies, detailing its application in optimizing binding affinity, metabolic stability, and blood-brain barrier (BBB) penetration.

Part 2: Scientific Integrity & Logic

Structural Pharmacology: Why This Scaffold?

The efficacy of 4-((4-Methylbenzyl)oxy)piperidine stems from its ability to satisfy the "Basic Amine + Linker + Aromatic" pharmacophore model common to many CNS-active drugs.

  • The Piperidine Core (Basic Center): At physiological pH, the piperidine nitrogen is protonated. This positive charge allows for a critical salt-bridge interaction with conserved aspartate residues (e.g., Asp126 in

    
    R or Asp3.32 in GPCRs).
    
  • The Ether Linkage (Spacer): The oxygen atom acts as a hydrogen bond acceptor and provides rotational flexibility, allowing the molecule to adopt the necessary conformation to fit into deep binding pockets.

  • The 4-Methylbenzyl Tail (Hydrophobic Anchor): The 4-methyl substitution enhances lipophilicity (

    
    ) compared to the unsubstituted benzyl analog. This modification often improves BBB permeability and provides steric bulk to fill hydrophobic sub-pockets, increasing selectivity against off-targets like the hERG channel.
    
Primary Neuroscience Applications
A. Sigma-1 Receptor (

R) Modulation

The 4-benzyloxypiperidine class is a "gold standard" scaffold for


R ligands. Research indicates that the distance between the basic nitrogen and the aromatic ring in this scaffold is optimal for 

R binding.
  • Application: Researchers use this scaffold to synthesize selective

    
    R agonists (for neuroprotection in Alzheimer's models) or antagonists (for neuropathic pain). The 4-methyl group specifically probes the size of the primary hydrophobic pocket of the receptor.
    
B. MCH1 Receptor Antagonism

The Melanin-Concentrating Hormone 1 receptor (MCH1) is a target for obesity and anxiety. Patent literature (e.g., from Pfizer and others) highlights the utility of 4-aryloxypiperidines as core motifs for MCH1 antagonists.

  • Mechanism: The piperidine nitrogen binds to the orthosteric site, while the benzyl ether tail extends into a lipophilic accessory pocket. The 4-methyl group restricts metabolic oxidation at the para-position, a common clearance pathway for benzyl groups.

C. Monoamine Transporter Probes

Structurally similar to paroxetine and other reuptake inhibitors, this scaffold is used to develop novel inhibitors of the Serotonin (SERT) and Norepinephrine (NET) transporters.

Part 3: Experimental Protocols & Workflows

Protocol 1: Diversification via Reductive Amination (Library Synthesis)

Objective: To generate a library of N-substituted derivatives for SAR profiling against


R.

Reagents:

  • Scaffold: 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (1.0 equiv)

  • Aldehydes: Diverse aryl/alkyl aldehydes (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

Step-by-Step Methodology:

  • Free Basing: Dissolve the hydrochloride salt in water, adjust pH to >10 with 1N NaOH, and extract with dichloromethane (DCM). Dry over MgSO

    
     and concentrate to yield the free amine.
    
  • Complexation: In a reaction vial, dissolve the free amine (0.2 mmol) and the selected aldehyde (0.22 mmol) in DCE (2 mL). Stir for 30 minutes at room temperature to form the imine intermediate.

  • Reduction: Add STAB (0.3 mmol) in one portion. Stir the reaction at room temperature for 12–16 hours under nitrogen atmosphere.

  • Quenching: Quench with saturated NaHCO

    
     (2 mL). Extract with DCM (3 x 2 mL).
    
  • Purification: Pass the organic layer through a pre-packed silica SCX-2 cartridge. Wash with MeOH (to remove non-basic impurities) and elute the product with 2M NH

    
     in MeOH.
    
  • Validation: Analyze via LC-MS to confirm purity (>95%) and molecular weight.

Protocol 2: Competitive Radioligand Binding Assay ( R)

Objective: To determine the binding affinity (


) of the synthesized derivatives.

Materials:

  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    R).
    
  • Radioligand: [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Non-specific Ligand: Haloperidol (10 µM).

Workflow:

  • Incubation: Mix membrane homogenate (50 µg protein) with [³H]-(+)-Pentazocine (3 nM) and the test compound (concentration range:

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves and calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & Data Presentation

Scaffold Utility Diagram

The following diagram illustrates the central role of 4-((4-Methylbenzyl)oxy)piperidine in accessing distinct pharmacological spaces based on N-substitution.

ScaffoldUtility Core 4-((4-Methylbenzyl)oxy)piperidine (The Scaffold) Mod1 N-Alkylation (Lipophilic Tails) Core->Mod1 Mod2 N-Acylation (Amide Linkers) Core->Mod2 Mod3 N-Arylation (Biaryl Systems) Core->Mod3 Target1 Sigma-1 Receptor (Neuroprotection) Mod1->Target1 High Affinity Target2 MCH1 Receptor (Obesity/Anxiety) Mod1->Target2 Lipophilic Pocket Target3 Monoamine Transporters (Depression) Mod3->Target3 SERT Selectivity

Figure 1: Divergent synthesis pathways transforming the core scaffold into specific neuroactive ligands.

Comparative Pharmacophore Properties

The table below highlights why the 4-methylbenzyl analog is often preferred over the unsubstituted benzyl analog in lead optimization.

Property4-(Benzyloxy)piperidine4-((4-Methylbenzyl)oxy)piperidineImpact on Neuroscience R&D
Lipophilicity (cLogP) ~1.8~2.3Improved BBB penetration; higher affinity for hydrophobic pockets.
Metabolic Stability Low (Para-hydroxylation prone)HighThe 4-methyl group blocks rapid CYP450 oxidation at the para-position.
Sigma-1 Affinity High (

< 50 nM)
Very High (

< 10 nM)
Methyl group fills the

R primary hydrophobic sub-pocket.
Selectivity ModerateEnhancedSteric bulk reduces off-target binding to smaller pockets (e.g., Muscarinic).

Part 5: References

  • Pfizer Limited. (2009). Patent US7560562B2: Preparation of piperidine derivatives as MCH1 antagonists. Google Patents. Link

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review (2013–2017). Expert Opinion on Therapeutic Patents. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement and scaffold hopping in GPCR ligands). Link

  • Chu, G. H., et al. (2005). Synthesis and SAR of 4-substituted piperidines as novel, selective Sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link

Navigating the Formulation Frontier: A Technical Guide to the Solubility of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount to its successful formulation and ultimate therapeutic efficacy. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a key intermediate in the synthesis of various pharmacologically active agents. This document is intended to serve as an indispensable resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing the solubility of this important molecule.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide delves into the solubility profile of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a compound of significant interest in medicinal chemistry. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes information from analogous structures, predictive modeling, and fundamental chemical principles to provide a robust qualitative and semi-quantitative solubility profile. We will explore the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination, analyze the predicted solubility in a range of common laboratory solvents, and discuss the practical implications for drug development.

The Molecular Architecture and Its Implications for Solubility

4-((4-Methylbenzyl)oxy)piperidine hydrochloride possesses a molecular structure that intricately balances hydrophilic and lipophilic characteristics. The molecule consists of a polar piperidine ring, which, as a hydrochloride salt, exists in its protonated, charged form, contributing significantly to its aqueous solubility.[1] Conversely, the 4-methylbenzyl ether moiety introduces a significant nonpolar character, influencing its solubility in organic solvents.

To quantitatively understand these competing influences, we must consider key physicochemical parameters. While experimental data for the target molecule is scarce, we can reliably estimate these values based on structurally similar compounds and established predictive algorithms.

Table 1: Predicted Physicochemical Properties of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride and Related Analogs

PropertyPredicted ValueSource/MethodRationale for Selection
pKa ~10.5ChemAxon/ACD Percepta Prediction[2][3][4][5][6][7][8][9][10]Based on the piperidine moiety, which is a well-characterized basic functional group. The predicted pKa for the structurally related 4-benzylpiperidine is approximately 10.58.[11] This high pKa indicates that the piperidine nitrogen will be predominantly protonated at physiological pH.
logP ~3.0ALOGPS/XLOGP3 Prediction[12][13][14][15][16][17][18][19][20]The 4-methylbenzyl group significantly increases lipophilicity. The predicted logP for the analog 4-(2-Methylbenzyl)piperidine hydrochloride is 2.96.[21] This value suggests a moderate lipophilicity, which will influence its partitioning behavior between aqueous and organic phases.
Melting Point Solid at room temperatureVendor InformationThe hydrochloride salt form and the molecular weight suggest a crystalline solid with a relatively high melting point, a common characteristic of amine salts.
Molecular Weight 241.76 g/mol CalculationCalculated from the molecular formula C13H20ClNO.[22]

The high pKa value is a dominant feature, ensuring that the compound is ionized in acidic to neutral aqueous solutions. This ionization is the primary driver of its water solubility. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized to the non-ionized form of the molecule, which is crucial for predicting solubility in buffered solutions.[23][24][25][26][27]

Experimental Determination of Solubility: A Self-Validating Protocol

While predictive models offer valuable insights, empirical determination of solubility remains the gold standard. The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

The Shake-Flask Method: A Foundational Technique

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.45 µm filter D->E F Prepare serial dilutions of the filtrate E->F G Quantify concentration using a validated HPLC method F->G

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The extended equilibration time is necessary to account for any potential polymorphic transformations.

  • Phase Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the samples at a high speed. Subsequently, filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard curve to accurately determine the concentration of the dissolved compound.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid state of the compound.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Why extended equilibration? To allow for any potential slow dissolution kinetics or solid-state phase transitions to the most stable form, ensuring a true equilibrium solubility is measured.

  • Why centrifugation and filtration? To guarantee that the analyzed sample is free of any undissolved particles, which would lead to an overestimation of solubility.

  • Why a validated HPLC method? To ensure accurate and precise quantification of the analyte, free from interference from solvent peaks or potential degradation products.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a qualitative and semi-quantitative solubility profile can be predicted. The ionic nature of the hydrochloride salt will dominate its behavior in polar solvents, while the organic backbone will influence its solubility in less polar environments.

Table 2: Predicted Solubility of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride in Common Laboratory Solvents

SolventSolvent ClassPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Water Polar Protic10.280.1High The high polarity and dielectric constant of water effectively solvate the piperidinium and chloride ions. Hydrogen bonding with the ether oxygen also contributes.
Methanol Polar Protic6.632.7High Methanol's high polarity and ability to form hydrogen bonds make it an excellent solvent for ionic compounds.
Ethanol Polar Protic5.224.5Moderate to High Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Isopropanol Polar Protic4.319.9Moderate The increased nonpolar character of isopropanol compared to methanol and ethanol will likely reduce its ability to solvate the ionic salt.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7High DMSO is a strong polar aprotic solvent with a high dielectric constant, capable of effectively solvating the cation.
N,N-Dimethylformamide (DMF) Polar Aprotic6.436.7High Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the ionic components of the salt.
Acetonitrile Polar Aprotic6.237.5Moderate While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power for the piperidinium ion.
Acetone Polar Aprotic5.420.7Low to Moderate Acetone's lower polarity and dielectric constant will likely result in lower solubility compared to other polar aprotic solvents.
Dichloromethane (DCM) Nonpolar3.49.1Low The low polarity of DCM is insufficient to effectively solvate the ions of the hydrochloride salt.
Toluene Nonpolar2.42.4Very Low/Insoluble As a nonpolar aromatic solvent, toluene will not effectively solvate the ionic compound.
Hexane Nonpolar0.01.9Insoluble The nonpolar nature of hexane makes it a very poor solvent for ionic salts.

Logical Relationship of Solvent Properties and Solubility:

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome A Ionic Nature (HCl Salt) C High Polarity & Dielectric Constant A->C Favors interaction with D Low Polarity & Dielectric Constant A->D Disfavors interaction with B Organic Structure (Lipophilicity) B->C Disfavors interaction with B->D Favors interaction with F High Solubility C->F Leads to G Low Solubility D->G Leads to E Hydrogen Bonding Capacity E->F Enhances

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is structured to ensure reproducibility and high-yield synthesis, grounded in established chemical literature and best practices in organic synthesis.

Introduction

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in many marketed drugs due to its favorable pharmacokinetic properties. The specific substitution at the 4-position with a 4-methylbenzyloxy group can impart desired lipophilicity and metabolic stability, making it a valuable building block for a range of therapeutic targets. This protocol details a reliable synthetic route, focusing on the Williamson ether synthesis followed by hydrochloride salt formation.

Reaction Scheme

The synthesis proceeds in two main stages: 1) Williamson ether synthesis to form the free base, 4-((4-Methylbenzyl)oxy)piperidine, and 2) subsequent reaction with hydrochloric acid to yield the final hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrochloride Salt Formation Piperidinol 4-Hydroxypiperidine NaH Sodium Hydride (NaH) in THF Piperidinol->NaH + Alkoxide Piperidin-4-olate Intermediate NaH->Alkoxide Deprotonation BenzylBromide 4-Methylbenzyl Bromide Alkoxide->BenzylBromide + FreeBase 4-((4-Methylbenzyl)oxy)piperidine BenzylBromide->FreeBase SN2 Reaction FreeBase_Salt 4-((4-Methylbenzyl)oxy)piperidine HCl HCl in Diethyl Ether FreeBase_Salt->HCl + FinalProduct 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride HCl->FinalProduct Protonation

Figure 1: Overall synthetic workflow for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
4-Hydroxypiperidine≥98%Sigma-Aldrich5382-16-1Hygroscopic, store in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Highly reactive with water. Handle under inert atmosphere.
4-Methylbenzyl Bromide≥98%Sigma-Aldrich104-81-4Lachrymator. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Use freshly distilled or from a solvent purification system.
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7Peroxide formation risk. Use stabilized grade.
Hydrochloric Acid2.0 M solution in diethyl etherSigma-Aldrich7647-01-0Corrosive. Handle with care.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6For drying organic layers.
Saturated Sodium BicarbonateAqueous solutionIn-house prep.144-55-8For work-up.
BrineSaturated NaCl solutionIn-house prep.7647-14-5For work-up.

Experimental Protocol

Step 1: Synthesis of 4-((4-Methylbenzyl)oxy)piperidine (Free Base)

This step involves the deprotonation of 4-hydroxypiperidine with sodium hydride to form the corresponding alkoxide, which then undergoes a Williamson ether synthesis with 4-methylbenzyl bromide.

G Workflow: Free Base Synthesis A 1. Charge reactor with 4-hydroxypiperidine and anhydrous THF. B 2. Cool to 0 °C (ice-water bath). A->B C 3. Add NaH (60% dispersion) portion-wise under N₂. B->C D 4. Stir at 0 °C for 30 min, then at room temp for 1 hr. C->D E 5. Cool back to 0 °C. D->E F 6. Add 4-methylbenzyl bromide dropwise. E->F G 7. Warm to room temperature and stir overnight. F->G H 8. Quench reaction cautiously with H₂O. G->H I 9. Perform aqueous work-up (EtOAc extraction). H->I J 10. Dry, filter, and concentrate to obtain crude product. I->J

Figure 2: Step-by-step workflow for the synthesis of the free base intermediate.

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-hydroxypiperidine (5.0 g, 49.4 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 2.37 g, 59.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, stir the resulting slurry at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Re-cool the reaction mixture to 0 °C.

  • Dissolve 4-methylbenzyl bromide (10.0 g, 54.3 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (20 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. Purification can be achieved via column chromatography if necessary, though the crude product is often of sufficient purity for the next step.

Step 2: Formation of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

This is a standard acid-base reaction to form the more stable and easily handled hydrochloride salt.

Procedure:

  • Dissolve the crude 4-((4-Methylbenzyl)oxy)piperidine (assuming quantitative yield from the previous step, ~10.2 g, 49.4 mmol) in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The product will precipitate as a white solid.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials or impurities.

  • Dry the solid under vacuum at 40 °C for 4-6 hours to yield the final product, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)Consistent with the structure of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride. Key peaks: aromatic protons, benzylic CH₂, piperidine protons, and methyl protons.
¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (ESI+) m/z calculated for C₁₃H₁₉NO [M+H]⁺: 206.15; found: 206.15
Melting Point Literature value dependent, but a sharp melting point range indicates high purity.

Safety and Handling

  • Sodium Hydride: Extremely flammable and reacts violently with water to produce flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • 4-Methylbenzyl Bromide: Is a lachrymator and is corrosive. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and contact with skin and eyes.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Diethyl ether can form explosive peroxides upon standing. Use from freshly opened containers or after appropriate purification and testing for peroxides.

  • Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use. This protocol should only be performed by trained personnel in a properly equipped laboratory.

References

  • Williamson Ether Synthesis: For a general overview of the mechanism and applications of the Williamson ether synthesis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Piperidine Derivatives in Medicinal Chemistry: A comprehensive review on the importance of the piperidine scaffold in drug discovery can be found in the journal Future Medicinal Chemistry.
  • Handling of Reactive Reagents: For detailed guidelines on the safe handling of pyrophoric and water-reactive reagents like sodium hydride, consult resources such as "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the N

Application Notes and Protocols for the Analytical Characterization of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structural motif, combining a piperidine ring with a substituted benzyl ether, makes it a valuable scaffold in medicinal chemistry.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical quality attributes in drug development and manufacturing.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride. The protocols outlined herein are designed to be robust and adhere to the principles of scientific integrity, drawing upon established analytical techniques and regulatory guidance.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is essential for the development of appropriate analytical methods.

PropertyValueSource/Justification
Chemical Formula C₁₃H₂₀ClNO[2]
Molecular Weight 241.76 g/mol [3]
Appearance Off-white to white solid[1]
CAS Number 165110-20-3[1]
Melting Point Not explicitly reported. Expected to be a crystalline solid with a defined melting point, typical for hydrochloride salts.[4]Based on analogous piperidine hydrochloride salts. Experimental determination is required.
Solubility Expected to be soluble in polar solvents such as water, methanol, and ethanol.[3][5] Limited solubility in non-polar organic solvents.General solubility of hydrochloride salts.[5]
Storage Store at 2-8°C in a well-sealed container, protected from light and moisture.[1]To prevent potential degradation.

Analytical Characterization Workflow

A multi-faceted analytical approach is necessary for the comprehensive characterization of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride. The following diagram illustrates a recommended workflow.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Identification cluster_2 Purity & Assay cluster_3 Physicochemical Properties Sample Bulk Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC-UV/CAD Sample->HPLC GC GC-MS (for residual solvents) Sample->GC TGA Thermogravimetric Analysis Sample->TGA DSC Differential Scanning Calorimetry Sample->DSC Solubility Solubility Studies Sample->Solubility

Caption: Recommended analytical workflow for the characterization of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride by providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s2HN-H₂⁺ (piperidine)
~7.25d2HAr-H (ortho to CH₂)
~7.15d2HAr-H (meta to CH₂)
~4.50s2HO-CH₂-Ar
~3.80m1HO-CH (piperidine)
~3.20m2HN-CH₂ (equatorial)
~2.90m2HN-CH₂ (axial)
~2.30s3HAr-CH₃
~2.00m2HC-CH₂ (equatorial)
~1.70m2HC-CH₂ (axial)

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~137.0Ar-C (quaternary, attached to CH₃)
~134.5Ar-C (quaternary, attached to CH₂O)
~129.0Ar-CH
~128.5Ar-CH
~75.0O-CH (piperidine)
~70.0O-CH₂-Ar
~43.0N-CH₂
~30.0C-CH₂
~21.0Ar-CH₃

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 25 °C.

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration to the predicted values and known data for similar structures.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The hydrochloride salt form and the various functional groups of the target compound will exhibit characteristic absorption bands.

Predicted Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2700Broad, StrongN-H⁺ stretching (from the piperidinium hydrochloride)
~2950-2850Medium-StrongC-H stretching (aliphatic)
~1610, ~1510, ~1450Medium-WeakC=C stretching (aromatic ring)
~1100-1000StrongC-O-C stretching (ether linkage)
~820StrongC-H out-of-plane bending (para-substituted aromatic ring)

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and reference spectra of similar compounds.[7][8]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted Mass Spectrum (ESI-MS):

  • [M+H]⁺: Expected at m/z 220.17 (for the free base, C₁₃H₁₉NO). The hydrochloride salt will dissociate in solution.

  • Major Fragments: Fragmentation is likely to occur at the benzylic C-O bond, leading to a fragment at m/z 105 (methylbenzyl cation), and at the piperidine ring.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed mass spectrum with the predicted fragmentation pattern.[9][10][11]

Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for assessing the purity of pharmaceutical compounds and for quantitative analysis (assay). A reversed-phase HPLC method with UV detection is suitable for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride due to the presence of the chromophoric benzyl group.

Proposed HPLC Method:

ParameterConditionJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[12][13]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.[12]
Gradient Start with a higher percentage of A and gradually increase B. A typical starting point could be 70% A / 30% B, ramping to 30% A / 70% B over 20 minutes.To ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 220 nm or 254 nmThe benzyl group provides UV absorbance.
Injection Volume 10 µLA standard injection volume.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., methanol).

    • Prepare sample solutions at a similar concentration.

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., replicate injections of the standard) to ensure the performance of the chromatographic system.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Quantify the amount of the active ingredient in the sample by comparing its peak area to that of a known concentration of the reference standard.

Method Validation: The proposed HPLC method must be validated according to ICH Q2(R1) or USP <1225> guidelines.[14][15][16][17][18][19][20] Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

Physicochemical Characterization

Thermal Analysis

Rationale: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and melting behavior of the compound.

3.1.1. Thermogravimetric Analysis (TGA)

Expected Results: A TGA thermogram will show the weight loss of the compound as a function of temperature. For 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, decomposition is expected at elevated temperatures.[21]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

    • Atmosphere: Nitrogen.

  • Data Analysis: Determine the onset of decomposition and any significant weight loss steps.

3.1.2. Differential Scanning Calorimetry (DSC)

Expected Results: A DSC thermogram will show heat flow as a function of temperature. A sharp endothermic peak should be observed corresponding to the melting point of the crystalline hydrochloride salt.[22]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point.

    • Atmosphere: Nitrogen.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride. The application of these orthogonal techniques will ensure a thorough understanding of the compound's identity, purity, and physicochemical properties, which is essential for its use in research and drug development. It is imperative that all methods are appropriately validated for their intended use to guarantee the generation of reliable and accurate data.

References

  • Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 995–998. Available at: [Link]

  • PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 4-Methylpiperidine hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(46), 28688-28723. Available at: [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. Available at: [Link]

  • Kumar, P., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 187, 111956. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid communications in mass spectrometry : RCM, 32(16), 1367–1376. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Biosynce. (2023, July 29). Under what conditions does piperidine decompose? Available at: [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine.
  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 62, 128615. Available at: [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]

  • Kavanagh, P., et al. (2014). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Drug Testing and Analysis, 6(7-8), 738-746. Available at: [Link]

  • ResearchGate. TG and DSC evaluation profiles for KCl under nitrogen atmosphere. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1367-1376. Available at: [Link]

  • Kamal, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals (Basel, Switzerland), 16(2), 299. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • BA Sciences. USP <1225> Method Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Sadek, B., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry, 10(1), 77-92. Available at: [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Available at: [Link]

  • Arulraj, R., & Muthusubramanian, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. Available at: [Link]

  • Slideshare. (2017, September 14). Analytical method validation as per ich and usp. Available at: [Link]

  • Fülöp, F., & Lázár, L. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules (Basel, Switzerland), 26(16), 4867. Available at: [Link]

  • ResearchGate. Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Available at: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Optional[13C NMR]. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Chemical Shifts. Available at: [Link]

  • Arayne, M. S., Sultana, N., Shehnaz, H., & Haider, A. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(3), 127. Available at: [Link]

  • PubChem. 4-Chloro-N-methylpiperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Phenylpiperidine. National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Utility of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its prevalence in a vast array of biologically active compounds underscores the importance of versatile and strategically designed piperidine-based building blocks. 4-((4-Methylbenzyl)oxy)piperidine hydrochloride emerges as a pivotal intermediate, offering researchers a stable and adaptable platform for the synthesis of complex molecules. Its primary utility lies in providing a protected 4-hydroxypiperidine moiety, enabling selective modifications at the piperidine nitrogen without interference from the hydroxyl group. The 4-methylbenzyl ether serves as a robust protecting group that can be removed under specific conditions, revealing the hydroxyl functionality at a later synthetic stage. This application note provides an in-depth exploration of the downstream applications of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, complete with detailed experimental protocols and a discussion of the strategic considerations underpinning its use.

Core Application: Synthesis of a Potent and Selective NMDA Receptor Antagonist

A significant application of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is in the synthesis of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[2][3] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making subtype-selective antagonists highly sought-after therapeutic targets.[3] One such antagonist is Co 101244 / PD 174494, which demonstrates high selectivity for the NR1/2B subunit combination of the NMDA receptor.[4] The synthesis of this complex molecule provides an excellent case study for the utility of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

The synthetic strategy hinges on two key transformations: the N-alkylation of the piperidine nitrogen and the subsequent deprotection of the 4-hydroxyl group. The 4-methylbenzyl ether in the starting material is crucial for the success of the N-alkylation step, preventing the otherwise reactive hydroxyl group from competing in the alkylation reaction.

Experimental Workflow Overview

The synthesis of Co 101244 / PD 174494 from 4-((4-Methylbenzyl)oxy)piperidine hydrochloride can be conceptualized as a two-stage process. The first stage involves the N-alkylation of the piperidine ring with a suitable electrophile, in this case, a derivative of 2-(4-hydroxyphenoxy)ethyl bromide. The second stage is the deprotection of the 4-methylbenzyl ether to unveil the free hydroxyl group, yielding the final active pharmaceutical ingredient.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Deprotection start 4-((4-Methylbenzyl)oxy)piperidine hydrochloride reagent1 Base (e.g., K2CO3, Et3N) start->reagent1 Neutralization free_base 4-((4-Methylbenzyl)oxy)piperidine (free base) reagent1->free_base alkylating_agent 2-(4-Benzyloxyphenoxy)ethyl bromide free_base->alkylating_agent SN2 Reaction (DMF, heat) intermediate 1-[2-(4-Benzyloxyphenoxy)ethyl]-4-((4-methylbenzyl)oxy)piperidine alkylating_agent->intermediate deprotection_reagent Hydrogenolysis (H2, Pd/C) intermediate->deprotection_reagent final_product Co 101244 / PD 174494 (4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine) deprotection_reagent->final_product

Caption: Synthetic workflow for Co 101244 / PD 174494.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers and should be adapted and optimized based on laboratory conditions and available instrumentation.

Protocol 1: N-Alkylation of 4-((4-Methylbenzyl)oxy)piperidine

This protocol details the nucleophilic substitution reaction to introduce the side chain onto the piperidine nitrogen. The hydrochloride salt must first be neutralized to the free base to ensure the nucleophilicity of the nitrogen.

Materials:

  • 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-(4-Benzyloxyphenoxy)ethyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Free Base Generation: To a stirred suspension of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq). Stir the mixture at room temperature for 1 hour to ensure complete neutralization.

  • Alkylation: To the reaction mixture, add 2-(4-Benzyloxyphenoxy)ethyl bromide (1.1 eq). Heat the reaction to 80 °C and stir for 12-16 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-[2-(4-Benzyloxyphenoxy)ethyl]-4-((4-methylbenzyl)oxy)piperidine, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for neutralizing the hydrochloride salt and scavenging the HBr generated during the reaction. Triethylamine could also be used.

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation while leaving the nucleophile relatively free to react.

  • Temperature: Heating the reaction increases the rate of the Sₙ2 reaction, which can be sluggish at room temperature.

Protocol 2: Hydrogenolytic Deprotection

This protocol describes the simultaneous removal of both the 4-methylbenzyl and benzyl protecting groups via catalytic hydrogenation to yield the final product.

Materials:

  • 1-[2-(4-Benzyloxyphenoxy)ethyl]-4-((4-methylbenzyl)oxy)piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the protected intermediate (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Secure the vessel in a Parr shaker apparatus. Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi). Shake the reaction mixture at room temperature until hydrogen uptake ceases.

  • Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, Co 101244 / PD 174494, can be purified by recrystallization or chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers and other benzylic protecting groups.[5]

  • Solvent: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.

  • Hydrogen Pressure: Elevated hydrogen pressure increases the rate of the reaction.

The Strategic Role of the 4-Methylbenzyl Protecting Group

The choice of a protecting group is a critical decision in multi-step synthesis.[6] The 4-methylbenzyl group, in this context, offers several advantages:

  • Stability: It is stable to a wide range of reaction conditions, including the basic conditions used for N-alkylation.

  • Orthogonality: It can be removed under conditions (hydrogenolysis) that are orthogonal to many other common protecting groups, such as Boc (acid-labile) or Fmoc (base-labile).[7] This allows for selective deprotection in more complex synthetic routes.

  • Clean Cleavage: Hydrogenolysis typically affords the deprotected alcohol and toluene, which are easily separated from the desired product.

G cluster_0 Protecting Group Strategy start 4-Hydroxypiperidine protection Protection (4-Methylbenzyl chloride, NaH) start->protection protected_intermediate 4-((4-Methylbenzyl)oxy)piperidine protection->protected_intermediate functionalization N-Alkylation (Selective reaction at Nitrogen) protected_intermediate->functionalization deprotection Deprotection (Hydrogenolysis) functionalization->deprotection final_product Functionalized 4-Hydroxypiperidine Derivative deprotection->final_product

Caption: Logic of the protecting group strategy.

Broader Applications in CNS Drug Discovery

While the synthesis of NMDA receptor antagonists is a prime example, the utility of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride extends to other areas of CNS drug discovery. The 4-hydroxypiperidine moiety is a common feature in ligands for various receptors, including:

  • Histamine H3 Receptor Antagonists: These are being investigated for the treatment of cognitive disorders and other neurological conditions.[8] The 4-hydroxypiperidine core can be elaborated to interact with key residues in the H3 receptor binding site.

  • Dopamine D4 Receptor Antagonists: Selective D4 antagonists are of interest for treating psychosis and other psychiatric disorders.[1] The piperidine scaffold can be functionalized to achieve high affinity and selectivity for the D4 receptor.

  • Analgesics: Derivatives of 4-hydroxypiperidine have been explored for their analgesic properties, acting on opioid or other pain-related receptors.[9]

In each of these applications, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride can serve as a valuable starting material, allowing for the initial construction of the core scaffold while reserving the introduction or unmasking of the 4-hydroxyl group for a later, strategic step in the synthesis.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Key Application Reference
4-((4-Methylbenzyl)oxy)piperidine hydrochlorideC₁₃H₂₀ClNO241.76Starting Material / Intermediate-
Co 101244 / PD 174494C₂₂H₂₉NO₃371.47NMDA Receptor Antagonist[4]

Conclusion

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a strategically valuable building block in organic synthesis, particularly for the development of complex pharmaceutical agents targeting the central nervous system. Its utility is rooted in the robust protection of the 4-hydroxyl group, which enables selective functionalization of the piperidine nitrogen. The detailed protocols and strategic considerations presented herein for the synthesis of an NMDA receptor antagonist highlight the practical application of this versatile intermediate. Researchers in drug development can leverage this compound to streamline synthetic routes and access novel molecular architectures with therapeutic potential.

References

  • PrepChem. Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. Available at: [Link]

  • Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Available at: [Link]

  • Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available at: [Link]

  • Google Patents. 4-hydroxy-piperidine derivatives and their preparation. US3845062A.
  • PubMed. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Available at: [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Available at: [Link]

  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Available at: [Link]

  • PubMed Central. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • ResearchGate. Protecting Groups in Solid-Phase Organic Synthesis. (2025). Available at: [Link]

  • PubMed. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Available at: [Link]

  • Google Patents. 4-hydroxy-4-phenylpiperidines. US3455935A.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

  • MDPI. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). Available at: [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine. CN1583742A.
  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

  • PubMed. Synthesis of potent non-imidazole histamine H3-receptor antagonists. Available at: [Link]

  • Lund University Publications. Discovery of Selective Ligands for the Modulation of NMDA Receptors. Available at: [Link]

  • PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Available at: [Link]

  • PubMed Central. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Available at: [Link]

  • PubMed. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Available at: [Link]

  • ResearchGate. General synthesis of loratadine analogues 4a–h. Reagents and conditions. Available at: [Link]

  • PubMed. Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. Available at: [Link]

  • Frontiers. Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. (2024). Available at: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride for Preclinical Supply

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a valuable intermediate, potentially for compounds targeting neurological disorders or pain management pathways.[3][4][5]

This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride. The protocol is designed to deliver material of high purity (>99% by HPLC), suitable for preclinical toxicology and proof-of-concept studies. We emphasize not just the procedural steps but the underlying chemical principles and process safety considerations essential for a successful and scalable campaign. This synthesis adheres to the principles of Good Manufacturing Practice (GMP) as applicable to early-phase Active Pharmaceutical Ingredient (API) development.[6][7]

Synthetic Strategy: A Three-Step Approach

The chosen synthetic route is a robust and well-precedented pathway that balances efficiency, scalability, and control over product purity. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[8][9][10]

The overall strategy involves three key stages:

  • Nitrogen Protection: The secondary amine of the piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is a critical step to prevent the nucleophilic nitrogen from competing with the hydroxyl group in the subsequent alkylation, which would lead to undesired N-benzylated byproducts.

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base, sodium hydride (NaH), to form a reactive alkoxide. This nucleophile then displaces the chloride from 4-methylbenzyl chloride in a classic SN2 reaction to form the desired ether.[8][11]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. The same acidic step is utilized to concurrently form the final, stable hydrochloride salt, which is typically a crystalline solid, facilitating isolation and purification.

Synthetic_Scheme cluster_0 Overall Synthesis START 4-Hydroxypiperidine STEP1 N-Boc-4-hydroxypiperidine START->STEP1 1. (Boc)₂O, Base (Protection) STEP2 N-Boc-4-((4-methylbenzyl)oxy)piperidine STEP1->STEP2 2. NaH, 4-Methylbenzyl chloride (Williamson Ether Synthesis) END 4-((4-Methylbenzyl)oxy)piperidine HCl STEP2->END 3. HCl (Deprotection & Salt Formation) Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Ether Synthesis cluster_step3 Step 3: Deprotection & Salt Formation s1_setup Reactor Setup (5L Jacketed) s1_charge Charge 4-Hydroxypiperidine, THF, NaHCO₃, H₂O s1_setup->s1_charge s1_add Dropwise Addition (Boc)₂O in THF s1_charge->s1_add s1_react React @ RT (12-16h) s1_add->s1_react s1_workup Work-up: Layer Separation, Extraction s1_react->s1_workup s1_isolate Concentrate to yield Intermediate (2) s1_workup->s1_isolate s2_add1 Slow Addition of (2) (0-5 °C) s1_isolate->s2_add1 Use directly s2_setup Inert Atmosphere Setup (N₂/Ar) s2_charge Charge NaH & Anhydrous THF s2_setup->s2_charge s2_charge->s2_add1 s2_react1 Alkoxide Formation (RT, 1-2h) s2_add1->s2_react1 s2_add2 Dropwise 4-Methylbenzyl Chloride (0-5 °C) s2_react1->s2_add2 s2_react2 React @ RT (16-24h) s2_add2->s2_react2 s2_workup Careful Quench (NH₄Cl), Extraction s2_react2->s2_workup s2_isolate Concentrate to yield Intermediate (3) s2_workup->s2_isolate s3_dissolve Dissolve (3) in MTBE s2_isolate->s3_dissolve Use directly s3_setup Reactor Setup s3_setup->s3_dissolve s3_add Add HCl/IPA (0-5 °C) s3_dissolve->s3_add s3_crystallize Stir Slurry (Crystallization) s3_add->s3_crystallize s3_filter Filter & Wash with MTBE s3_crystallize->s3_filter s3_dry Vacuum Oven Drying s3_filter->s3_dry s3_product Final Product (4) s3_dry->s3_product

Sources

Application Note: 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride in the Synthesis of Selective NR1/2B NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a specialized pharmacophore fragment used in the design of subtype-selective NMDA receptor antagonists. Unlike non-selective blockers (e.g., ketamine, PCP) that occlude the ion channel pore and cause psychotomimetic side effects, compounds derived from this piperidine ether scaffold target the allosteric ifenprodil-binding site located on the N-terminal domain (NTD) of the GluN2B (NR2B) subunit.

This structural motif mimics the hydrophobic "tail" of classic antagonists like Ro 25-6981 and Traxoprodil . The 4-benzyloxy ether moiety penetrates a specific hydrophobic pocket at the NR1/NR2B interface, locking the receptor in a closed-cleft conformation and preventing agonist-induced channel opening. This application note details the synthesis of this core intermediate, its coupling strategies, and validation via radioligand binding assays.

Chemical Synthesis: The Core Intermediate

The synthesis of the title compound relies on a Williamson ether synthesis followed by acid-mediated deprotection. This route is preferred over reductive etherification due to higher yields and the stability of the ether linkage.

DOT Diagram: Synthetic Pathway

SynthesisPathway Start N-Boc-4-piperidinol Intermediate N-Boc-4-((4-methylbenzyl)oxy)piperidine Start->Intermediate NaH, DMF 0°C to RT, 4h Reagent 4-Methylbenzyl bromide Reagent->Intermediate Product 4-((4-Methylbenzyl)oxy)piperidine HCl Intermediate->Product 4M HCl in Dioxane RT, 2h

Figure 1: Two-step synthesis of the title hydrochloride salt from commercially available N-Boc-4-piperidinol.

Protocol 1: Synthesis of 4-((4-Methylbenzyl)oxy)piperidine HCl

Reagents:

  • N-Boc-4-piperidinol (1.0 eq)

  • 4-Methylbenzyl bromide (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 4M HCl in 1,4-Dioxane

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-piperidinol (10 mmol) in anhydrous DMF (30 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (12 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the alkoxide.

  • Alkylation: Add 4-Methylbenzyl bromide (11 mmol) dropwise via syringe. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.

  • Quench & Workup: Quench carefully with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification (Intermediate): Purify the N-Boc intermediate via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid, wash with ether, and dry under high vacuum to yield 4-((4-Methylbenzyl)oxy)piperidine hydrochloride as a white crystalline solid.

Quality Control Parameters:

  • Yield: Expected 75–85% (over 2 steps).

  • 1H NMR (DMSO-d6): Characteristic singlet for benzylic

    
     (~4.5 ppm), methyl group (~2.3 ppm), and piperidine protons.
    
  • Storage: Hygroscopic. Store in a desiccator at -20°C.

Application: Fragment Coupling Strategies

The title compound serves as the "tail" fragment. It is typically coupled to a heteroaromatic "head" group (containing a hydrogen bond donor/acceptor pair) via an alkyl linker.

Common Coupling Route: Reductive Amination This method is ideal for connecting the piperidine nitrogen to an aldehyde-functionalized head group.

Protocol 2: Reductive Amination

  • Dissolution: Dissolve the "Head Group Aldehyde" (1.0 eq) and 4-((4-Methylbenzyl)oxy)piperidine HCl (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Neutralization: Add Triethylamine (

    
    , 1.0 eq) to free the piperidine base. Stir for 30 minutes.
    
  • Reduction: Add Sodium triacetoxyborohydride (

    
    , 1.5 eq). Stir at RT for 12–16 hours under nitrogen.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. The resulting tertiary amine is the final NR2B antagonist candidate.
    

Biological Validation: NR2B Selectivity Assays

To confirm that the synthesized compounds utilizing this piperidine ether fragment retain NR2B selectivity, a radioligand binding assay using tritiated Ifenprodil is required.

DOT Diagram: Screening Workflow

ScreeningWorkflow Library Synthesized Antagonist Library Binding [3H]Ifenprodil Displacement Assay (Rat Forebrain/Recombinant NR1/NR2B) Library->Binding Primary Screen Functional Functional Assay (Ca2+ Flux / Patch Clamp) Binding->Functional Hits (Ki < 50 nM) Selectivity Selectivity Ratio Calculation (NR2B vs NR2A) Functional->Selectivity Validation

Figure 2: Screening cascade for validating NR2B selectivity of piperidine-ether derivatives.

Protocol 3: [3H]Ifenprodil Binding Assay

Principle: Ifenprodil binds exclusively to the NR2B NTD. Displacement of


Ifenprodil by the test compound indicates affinity for this specific allosteric site.

Materials:

  • Ligand:

    
    Ifenprodil (Specific Activity ~30-60 Ci/mmol).
    
  • Tissue: Rat forebrain membranes or HEK293 cells expressing hNR1/hNR2B.

  • Non-specific blocker: 10

    
    M Spermine or unlabeled Ifenprodil.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
    • 25

      
      L Test compound (dissolved in DMSO, final conc. range 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      Ifenprodil (Final concentration ~2-5 nM).
  • Equilibrium: Incubate at 4°C for 2 hours (equilibrium is slower at low temps but proteolysis is minimized).

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation:

  • High Potency:

    
     nM suggests strong interaction of the 4-((4-methylbenzyl)oxy)piperidine tail with the hydrophobic pocket.
    
  • Selectivity: Compounds should show >500-fold selectivity for NR2B over NR2A (checked via

    
    CGP-39653 binding for NR1/NR2A).
    

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851–859.

  • Layton, M. E., et al. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists.[2][3][4] Current Topics in Medicinal Chemistry, 6(7), 697-709.

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317.

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[2][3][4][5][6] Current Pharmaceutical Design, 5(5), 381-404.

  • Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292.

Sources

Formulation of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Formulation Strategies for 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

Executive Summary

4-((4-Methylbenzyl)oxy)piperidine hydrochloride (CAS: 165110-20-3) is a pharmacologically active piperidine derivative often utilized as a chemical probe or intermediate in the development of analgesics, histone deacetylase (HDAC) inhibitors, and sigma receptor ligands.[1]

While the hydrochloride (HCl) salt form confers water solubility, the presence of the lipophilic 4-methylbenzyl ether moiety creates an amphiphilic structure.[1] This presents a specific formulation challenge: The Common Ion Effect. In standard physiological saline (0.9% NaCl), the high concentration of chloride ions can suppress the solubility of the HCl salt, leading to micro-precipitation that is dangerous for intravenous (IV) administration.

This guide details a scientifically grounded formulation workflow, prioritizing isotonic dextrose solutions over saline to maintain solubility, and offering cyclodextrin-based alternatives for high-dose studies.[1]

Pre-Formulation Physicochemical Assessment

Before attempting formulation, researchers must understand the three critical stability factors for this compound:

ParameterCharacteristicImpact on Formulation
Salt Form Hydrochloride (HCl)Enhances aqueous solubility but is susceptible to the Common Ion Effect in NaCl-rich vehicles.[1]
pKa ~10.5 (Piperidine Nitrogen)The molecule is protonated (charged) at pH < 8. Do not buffer above pH 7.4 , or the free base will precipitate.
Lipophilicity High (Benzyl ether tail)At high concentrations (>10 mg/mL), the hydrophobic tail may drive aggregation/micelle formation.
The "Common Ion Effect" Trap

Many researchers default to 0.9% Saline for injection. However, for HCl salts of lipophilic amines, the excess Cl⁻ ions in saline shift the equilibrium toward the solid salt form (


).[1]
  • Recommendation: Use 5% Dextrose in Water (D5W) as the primary vehicle. It provides isotonicity (252 mOsm/L) without adding chloride ions.

Formulation Decision Tree

The following logic flow ensures the selection of the most physiologically appropriate vehicle while minimizing excipient toxicity.

FormulationTree Start Start: Define Target Dose SolubilityCheck Solubility Check in Water Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble D5W Use 5% Dextrose (D5W) (Avoids Common Ion Effect) IsSoluble->D5W Moderate (<10 mg/mL) SalineCheck Check 0.9% Saline (Monitor for Precip.) IsSoluble->SalineCheck High (>10 mg/mL) CoSolvent Add Co-Solvents: 5-10% DMSO or PEG400 IsSoluble->CoSolvent No (Insoluble) SalineCheck->D5W Precipitation Observed Cyclodextrin Use Complexation: 10-20% HP-β-CD CoSolvent->Cyclodextrin Still Insoluble / Toxicity Concern Suspension Oral Suspension: 0.5% Methylcellulose Cyclodextrin->Suspension Failed (PO Route Only)

Figure 1: Vehicle Selection Logic. Note the preference for D5W over Saline to prevent chloride-induced precipitation.[1]

Detailed Experimental Protocols

Protocol A: Standard Intravenous/Intraperitoneal Solution (Low to Moderate Dose)

Best for: Doses < 10 mg/kg. Route: IV, IP.

Materials:

  • 4-((4-Methylbenzyl)oxy)piperidine HCl[1]

  • 5% Dextrose in Water (D5W), USP grade (Sterile)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[1]

Procedure:

  • Calculation: Calculate the required concentration based on animal weight and dose volume (Rec: 5 mL/kg for rats, 10 mL/kg for mice).

    • Example: For a 10 mg/kg dose in a 250g rat (Volume = 1.25 mL), Target Conc = 2 mg/mL.

  • Weighing: Weigh the precise amount of the HCl salt into a sterile glass vial.

  • Solubilization: Add 90% of the final volume of D5W . Vortex for 1-2 minutes.

    • Critical Step: Do not use Phosphate Buffered Saline (PBS) initially.[1] The combination of Cl⁻ and phosphate can reduce solubility.

  • pH Adjustment: Check pH. It will likely be slightly acidic (pH 5-6).[1] If pH < 4.5, adjust carefully with 0.1N NaOH to pH 5.5–6.0. Stop if solution becomes cloudy (approaching free base pKa).

  • Final Volume: Add D5W to final volume.

  • Sterilization: Filter through a 0.22 µm PES filter into a sterile crimp-top vial.

Protocol B: Cyclodextrin Complexation (High Dose/Lipophilic Rescue)

Best for: Doses > 20 mg/kg or if Protocol A precipitates. Route: IV, IP, SC.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic benzyl tail, shielding it from water while the hydrophilic exterior maintains solubility.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[1]

  • Sterile Water for Injection

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1] Stir until clear.

  • Compound Addition: Add the piperidine HCl salt slowly to the cyclodextrin solution under constant magnetic stirring.

  • Equilibration: Stir for 30 minutes at room temperature. The solution should be clear.

    • Note: If haze persists, brief sonication (30 sec pulses) can assist complexation.

  • Osmolality Check: A 20% HP-β-CD solution is roughly isotonic/slightly hypertonic but well-tolerated.[1]

  • Filtration: Filter sterilize (0.22 µm).

Protocol C: Oral Suspension (Toxicology/High Dose)

Best for: Oral gavage (PO) when systemic solubility is not required.[1]

Materials:

  • 0.5% Methylcellulose (400 cP) or 0.1% Tween 80 in water.

Procedure:

  • Weigh the compound and transfer to a mortar.

  • Add a small amount of vehicle (wetting) and triturate with a pestle to form a smooth paste.[1]

  • Gradually add the remaining vehicle while mixing to prevent clumping.

  • Transfer to a vial and vortex immediately before dosing.

Quality Control & Stability

Every batch must pass these checks before animal administration to ensure data integrity and animal welfare.

QC ParameterAcceptance CriteriaMethod
Visual Inspection Clear, colorless, no particulates.Light box inspection against black/white background.[1]
pH 4.5 – 7.0Micro-pH probe. Avoid pH > 7.4 (Risk of precipitation).[1]
Osmolality 250 – 320 mOsm/kgFreezing point depression osmometer.
Stability Use within 24 hours.Fresh preparation recommended due to potential ester/ether hydrolysis (though unlikely, it is best practice).

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

    • Context: Explains the physicochemical basis of salt selection and the common ion effect in hydrochloride salts.
  • Gad, S. C., et al. (2006).[2] Nonclinical vehicle use in studies by multiple routes in multiple species.[2][3] International Journal of Toxicology, 25(6), 499-521.[1] Link

    • Context: Authoritative source for vehicle tolerability (D5W, Cyclodextrins) in rodents.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

    • Context: Protocol basis for using HP-β-CD to solubilize lipophilic amines.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 165110-20-3, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.[1] Link

    • Context: Chemical structure verification and physical property data.[1][4]

Sources

Handling and storage procedures for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Guide for 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

Executive Summary

This guide details the technical protocols for the handling, storage, and solubilization of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (CAS: 1185165-54-1). As a secondary amine salt featuring a benzyl ether linkage, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antihistamines and GPCR ligands.

The stability of this compound relies heavily on controlling moisture ingress and minimizing oxidative stress on the ether moiety. This document provides self-validating workflows to ensure the integrity of the material throughout its experimental lifecycle.

Physicochemical Profile & Identification

PropertySpecification
Chemical Name 4-((4-Methylbenzyl)oxy)piperidine hydrochloride
CAS Number 1185165-54-1
Molecular Formula C

H

NO

HCl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
Hygroscopicity Moderate (Amine salts are prone to moisture uptake)
Acidity (pKa) ~9-10 (Piperidine nitrogen), resulting in acidic aqueous solutions

Expert Insight: The hydrochloride salt form significantly enhances the shelf-life compared to the free base, which is prone to oxidation (N-oxide formation) and carbon dioxide absorption. However, the presence of the p-methylbenzyl ether linkage introduces a theoretical risk of benzylic oxidation under harsh conditions, necessitating light-protected storage.

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this exact analog is limited, it shares the hazard profile of the class 4-alkoxypiperidines .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol:

  • Respiratory: Use a NIOSH-approved N95 respirator if handling powder outside a fume hood.

  • Ocular: Chemical safety goggles are mandatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

Storage Protocols: The "Dry-Cold-Dark" Triad

To maintain purity >98% over extended periods, follow this storage hierarchy. The causality here is simple: Moisture + Acidity = Hydrolysis Risk.

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Material Inspection Visual QC (Check for clumping) Receipt->Inspection Desiccation Desiccation (Silica/CaSO4) Inspection->Desiccation Pass TempControl Temp Control (2-8°C) Desiccation->TempControl LongTerm Long-Term Storage (>6 Months) TempControl->LongTerm Monitor Humidity

Figure 1: Critical path for stabilizing hygroscopic amine salts upon receipt.

Detailed Protocol:

  • Temperature: Store at 2–8°C (Refrigerated) . While stable at room temperature for short durations (weeks), refrigeration retards potential slow hydrolysis of the ether bond.

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if possible. If not, tape the cap with Parafilm to prevent moisture exchange.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as the acidic nature of the HCl salt can corrode metal, leading to transition metal contamination which catalyzes oxidation.

Handling & Solubilization Protocol

Challenge: The 4-methylbenzyl group increases lipophilicity, potentially slowing dissolution in cold water compared to unsubstituted piperidine.

Solubility Decision Matrix:

SolubilityTree Start Select Solvent Aqueous Aqueous Buffer (PBS/Water) Start->Aqueous Organic Organic Solvent (DMSO/Methanol) Start->Organic Step1 Vortex 1 min Aqueous->Step1 Organic->Step1 Check Clear Solution? Step1->Check Heat Warm to 37°C (Mild Heat) Check->Heat No (Cloudy) Success Ready for Assay Check->Success Yes Sonicate Sonicate 5 mins Heat->Sonicate Sonicate->Success

Figure 2: Step-by-step decision tree for ensuring complete solubilization.

Standard Operating Procedure (SOP) for Stock Solution (10 mM):

  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming on the cold solid (a common error that ruins hygroscopic salts).

  • Weighing: Use an anti-static gun if the powder is flyaway. Weigh rapidly to minimize air exposure.

  • Solvent Addition:

    • For Biology: Add DMSO first. The compound is highly soluble in DMSO. Dilute into aqueous media only after the stock is fully dissolved.

    • For Chemistry:Methanol or Water are excellent.

  • Verification: Inspect for "schlieren" lines (swirls), indicating incomplete mixing. Sonicate for 2-5 minutes if necessary.

Quality Control (QC) & Verification

Before using the compound in critical assays, validate its integrity using this self-validating check.

HPLC Method Parameters (Generic Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Piperidine absorption) and 254 nm (Benzyl ring absorption).

  • Expected Result: Single peak. Impurities from hydrolysis (4-hydroxypiperidine) will elute very early (highly polar).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71497259, 4-(Benzyloxy)piperidine hydrochloride. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling in 4-((4-Methylbenzyl)oxy)piperidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Target Molecule: 4-((4-Methylbenzyl)oxy)piperidine hydrochloride CAS Registry Number: (Generic scaffold reference) 19554-47-3 (Parent 4-benzyloxypiperidine) Document ID: TSC-2024-05-MPP

Introduction

Welcome to the Technical Support Center. This guide addresses the specific impurity profile encountered during the synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride .

This molecule is typically synthesized via a Williamson Ether Synthesis using N-protected 4-hydroxypiperidine and 4-methylbenzyl chloride (or bromide), followed by deprotection and salt formation. While the route appears straightforward, the specific electronic properties of the 4-methylbenzyl group and the nucleophilicity of the piperidine nitrogen create distinct "trap" impurities that can compromise yield and purity.

This guide moves beyond standard protocols to explain why these impurities form and how to eliminate them.

Module 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must visualize the competitive pathways. The diagram below maps the desired reaction against the three most common impurity-generating pathways.

ReactionPathways Start N-Boc-4-hydroxypiperidine (Starting Material) Target_Int Intermediate A (O-Alkylated, N-Protected) Start->Target_Int Path 1: NaH/DMF (Desired O-Alkylation) Impurity_2 IMPURITY B N-Alkylated Piperidine (Regio-isomer) Start->Impurity_2 Path 4: If N-protection fails or Base too weak Reagent 4-Methylbenzyl Halide (Electrophile) Impurity_1 IMPURITY A 4-Methylbenzyl Alcohol (Hydrolysis) Reagent->Impurity_1 Path 3: Moisture (H2O) Target_Final TARGET PRODUCT 4-((4-Methylbenzyl)oxy)piperidine HCl Target_Int->Target_Final Path 2: HCl/Dioxane (Deprotection) Impurity_3 IMPURITY C 4-Hydroxypiperidine HCl (Ether Cleavage) Target_Int->Impurity_3 Path 5: Acid too strong (Ether Cleavage)

Figure 1: Competitive reaction pathways. Path 1 is desired. Path 3 (Hydrolysis) and Path 5 (Acid Lability) are the most common failure points for this specific scaffold.

Module 2: Critical Impurity Troubleshooting

Issue 1: Presence of "Impurity A" (4-Methylbenzyl Alcohol)

Symptom: HPLC shows a peak at RRT ~0.8-0.[1]9. 1H NMR shows a singlet at ~4.6 ppm (CH2-OH) distinct from the ether CH2. Mechanism: Hydrolysis.[2][3][4] The 4-methylbenzyl halide is highly susceptible to nucleophilic attack by water due to the electron-donating methyl group stabilizing the transition state.

ParameterDiagnosisCorrective Action
Reagents Wet solvent or hygroscopic base.Use anhydrous DMF/THF (<50 ppm H2O). Dry NaH (60% dispersion) is preferred over NaOH/Phase Transfer for this specific substrate.
Quench Quenching reaction too early.Ensure complete consumption of the benzyl halide before adding water.
Storage Degraded starting material.[5][6]Verify purity of 4-methylbenzyl chloride before use; it hydrolyzes on shelf storage.
Issue 2: The "Regio-Isomer" (N-Alkylation)

Symptom: Mass spec shows correct MW, but NMR signals for the piperidine ring are shifted. Product is not an HCl salt (if isolated as free base). Mechanism: If the nitrogen protecting group (Boc) is missing or cleaved in situ (rare but possible with certain Lewis acids), the nitrogen is a better nucleophile than the oxygen.

  • The Trap: Using 4-hydroxypiperidine (unprotected) and attempting to control selectivity with stoichiometry will fail . You will get a mixture of N-alkylated and N,O-bis-alkylated products.

Protocol Standard:

Mandatory: Always start with N-Boc-4-hydroxypiperidine (or N-Cbz). Never attempt this synthesis on the naked piperidine.

Issue 3: Ether Cleavage during Salt Formation

Symptom: Loss of the benzyl group during the final step. Reappearance of 4-hydroxypiperidine. Mechanism: Acid Lability. Standard benzyl ethers are stable to HCl/Dioxane. However, 4-methylbenzyl ethers are more acid-labile than unsubstituted benzyl ethers. The para-methyl group donates electron density, stabilizing the benzyl cation, which facilitates SN1-like cleavage of the ether bond under strong acidic conditions.

Optimization Guide:

  • Avoid: Refluxing in concentrated HCl.

  • Preferred: 4M HCl in Dioxane at 0°C to Room Temperature (max 3 hours).

  • Alternative: If cleavage persists, switch to TFA/DCM (1:1) at 0°C for Boc removal, then perform a mild salt exchange.

Module 3: Analytical Data & Specifications

Use this table to validate your crude reaction mixture before purification.

Compound1H NMR Diagnostic (CDCl3/D2O)Mass Spec (ESI+)Origin
Target Product δ 4.50 (s, 2H, O-CH2-Ar), δ 2.33 (s, 3H, Ar-Me)[M+H]+ Calc: 242.1Desired
Impurity A (Alcohol)δ 4.62 (s, 2H, HO-CH2-Ar)[M-OH]+ 121.1 (Tropylium)Hydrolysis
Impurity B (N-Alkyl)δ 3.50 (s, 2H, N-CH2-Ar)[M+H]+ 242.1Regio-isomer
Impurity C (Starting Mat.)δ 1.45 (s, 9H, Boc)[M+Na]+ 224.1Incomplete Rxn

Module 4: Validated Synthetic Protocol

This protocol is designed to minimize the impurities listed above.

Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 equiv) portion-wise.

    • Why? Controls exotherm and prevents "runaway" deprotonation.

  • Aging: Stir at 0°C for 30 mins, then RT for 30 mins. Evolution of H2 gas must cease.

  • Alkylation: Cool back to 0°C. Add 4-methylbenzyl chloride (1.1 equiv) dropwise.

    • Note: If using the bromide, cool to -10°C as it is more reactive.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC (Hex/EtOAc 4:1).

  • Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the intermediate (N-Boc ether) in dry Dioxane (or Et2O).

  • Acid Addition: Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.

    • Critical Control:Do not let temperature rise above 25°C. Higher temps risk cleaving the 4-methylbenzyl ether (Impurity C).

  • Precipitation: The product usually precipitates as a white solid.

  • Filtration: Filter the solid under N2. Wash with dry Et2O.

  • Drying: Vacuum oven at 40°C.

Module 5: Troubleshooting Logic Tree

Follow this flowchart if your yield is <60%.

TroubleshootingTree Start Start: Yield < 60% or Impure Check_SM Check TLC/LCMS: Is Starting Material (SM) left? Start->Check_SM Yes_SM Yes: Incomplete Reaction Check_SM->Yes_SM Yes No_SM No: SM Consumed Check_SM->No_SM No Check_Base Did you use NaH? Yes_SM->Check_Base Check_Impurity Identify Major Impurity Peak No_SM->Check_Impurity Advice_Base Switch to NaH/DMF. Phase transfer (NaOH) is often too wet for this ether. Check_Base->Advice_Base No (Used NaOH/KOH) Imp_Alcohol Peak: 4-Methylbenzyl Alcohol Check_Impurity->Imp_Alcohol Imp_Cleavage Peak: 4-Hydroxypiperidine Check_Impurity->Imp_Cleavage Advice_Dry System was wet. Dry DMF over mol sieves. Use fresh Benzyl Halide. Imp_Alcohol->Advice_Dry Advice_Acid Acid hydrolysis of ether. Reduce HCl temp to 0°C. Reduce reaction time. Imp_Cleavage->Advice_Acid

Figure 2: Logical diagnostic flow for low yield or purity issues.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[7] (Defines stability profiles of benzyl ethers vs. substituted benzyl ethers).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Williamson Ether Synthesis and SN1/SN2 competition).
  • Hopkins, C. R.; et al. "Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists."[8] Bioorganic & Medicinal Chemistry Letters, 2022 , 59, 128615. Link (Specific synthesis of 4-benzyloxypiperidine scaffolds).

  • Kocsis, L.; et al. "Impurity Profiling of Pharmaceuticals." Journal of Chromatographic Science, 2023.

Sources

Technical Support Center: Reductive Amination with Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Secondary Amine (Piperidine) Reductive Aminations[1]

Introduction: The Piperidine Challenge

Welcome to the technical support hub for reductive amination. You are likely here because your coupling of a piperidine derivative with a carbonyl compound (aldehyde or ketone) has failed to deliver high yields.

Unlike primary amines, which form stable imines, piperidines (secondary amines) form iminium ions . These intermediates are highly electrophilic but unstable to hydrolysis and often require specific conditions to shift the equilibrium in your favor. This guide bypasses general textbook advice to address the specific kinetic and thermodynamic hurdles of piperidine chemistry.

Part 1: Diagnostic Decision Matrix

Before modifying your reaction, identify your failure mode using the logic flow below.

ReductiveAmination Start START: What is the primary failure? Issue1 Low/No Conversion (SM Remaining) Start->Issue1 Issue2 High Conversion, Wrong Product (Alcohol) Start->Issue2 Issue3 Workup Issues (Emulsions/Low Mass Balance) Start->Issue3 Check1 Is the Carbonyl Hindered (e.g., Ketone)? Issue1->Check1 Check2 Reagent Used? Issue2->Check2 Sol4 SOLUTION D: Acid/Base Extraction Protocol (See Module 3). Issue3->Sol4 Sol1 SOLUTION A: Switch to Ti(OiPr)4 Protocol to force dehydration. Check1->Sol1 Yes (Ketone) Sol2 SOLUTION B: Add Molecular Sieves & Acetic Acid. Check1->Sol2 No (Aldehyde) Sol3 SOLUTION C: Switch to STAB (NaBH(OAc)3) or 2-Step Procedure. Check2->Sol3 Using NaBH4 or NaBH3CN

Caption: Diagnostic workflow for identifying the root cause of reductive amination failure.

Part 2: Troubleshooting Modules

Module 1: Reaction Stalled (Kinetics & Thermodynamics)

Symptom: LCMS shows unreacted carbonyl and amine, even after 24 hours. Root Cause: Failure to form the Iminium Ion .

Piperidine is a secondary amine. To reduce it, you must first pass through a hemiaminal intermediate to form the positively charged iminium ion. This step liberates water. If the equilibrium does not favor the iminium species, the hydride reagent has nothing to reduce.

The Fix:

  • Acid Catalysis: Ensure you are using Acetic Acid (AcOH) .[2] For piperidines, 1.0–2.0 equivalents of AcOH are often required to protonate the hemiaminal hydroxyl group, making it a good leaving group (water).

  • Water Scavenging: If the substrate is a ketone (sterically hindered), simple AcOH is insufficient. You must physically or chemically remove water.

    • Physical: Add activated 4Å Molecular Sieves.[1]

    • Chemical:[3][4][5][6][7][8][9][10] Use Titanium(IV) Isopropoxide [Ti(OiPr)4] . This is the "nuclear option" for difficult piperidine couplings. It acts as both a Lewis Acid catalyst and a water scavenger.[8]

Module 2: Impurity Profile (Chemoselectivity)

Symptom: You isolate the alcohol (reduced carbonyl) instead of the amine. Root Cause: Competitive Reduction.

The reducing agent is reducing the aldehyde/ketone faster than the piperidine can condense with it. This happens frequently with Sodium Borohydride (NaBH4) in one-pot procedures because it is too aggressive.

The Fix:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) .

    • Why? STAB is less nucleophilic than NaBH4 due to the electron-withdrawing acetoxy groups. It reduces iminium ions rapidly but reacts negligibly with neutral aldehydes/ketones at room temperature [1].

  • The "Pre-Complexation" Trick: Do not add the hydride immediately. Stir the Piperidine + Carbonyl + AcOH for 30–60 minutes before adding the reducing agent. This allows the iminium concentration to peak.

Module 3: Workup & Isolation (The "Hidden" Yield Loss)

Symptom: Reaction looked good on LCMS, but low mass recovery after extraction. Root Cause: Amphoteric nature and Salt formation.

Piperidines are basic (


). If you quench with acid (e.g., 1N HCl) and extract, your product is protonated and trapped in the water layer.

The Fix:

  • The High pH Extraction:

    • Quench reaction with saturated NaHCO3.

    • CRITICAL: Adjust aqueous layer pH to >12 using 1N NaOH.

    • Extract with DCM or EtOAc. The piperidine product is now neutral and will migrate to the organic layer.

  • Handling Titanium Emulsions: If you used Ti(OiPr)4, adding water creates a gelatinous TiO2 precipitate that is impossible to filter.

    • Protocol: Dilute the reaction mixture with ether/ethyl acetate. Add only enough water to precipitate the solid, then add 10% NaOH . Stir vigorously until the white solid becomes granular (not sticky). Filter through Celite.

Part 3: Standard Operating Procedures (SOPs)

SOP A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones.

  • Dissolve: Mix Carbonyl (1.0 equiv) and Piperidine derivative (1.1–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Note: DCE is superior for reaction rate but THF is greener. Avoid Methanol if using STAB (solvolysis risk).

  • Catalyze: Add Acetic Acid (1.0–2.0 equiv).

  • Reduce: Add NaBH(OAc)3 (1.4–1.5 equiv) in one portion.

  • Time: Stir at Room Temp for 2–16 hours under N2.

  • Quench: Add sat. NaHCO3. Stir 15 min.

  • Extract: Separate phases. If product is missing, check aqueous pH (see Module 3).

SOP B: The "Difficult Substrate" (Titanium Method)

Best for: Hindered ketones or electron-deficient amines.

  • Neat/Concentrated: Mix Carbonyl (1.0 equiv) and Piperidine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv). If solids are present, use minimal THF.

  • Stir: Stir at ambient temperature for 1–6 hours. (The solution often turns slightly yellow/orange).

  • Dilute: Add Ethanol (absolute).

  • Reduce: Add NaBH4 (1.5 equiv) carefully (exothermic).

  • Stir: Stir for an additional 2–4 hours.

  • Quench: Follow the specific Titanium workup in Module 3.

Part 4: Mechanistic Visualization

Understanding the intermediate is key to troubleshooting. Piperidine does not form a neutral imine; it forms a charged species.

Mechanism R1 Carbonyl (Aldehyde/Ketone) Inter1 Hemiaminal (Unstable) R1->Inter1 R2 Piperidine (Secondary Amine) R2->Inter1 Step2 - H2O (Requires Acid/Ti) Inter2 IMINIUM ION (Electrophilic Species) Inter1->Inter2 Dehydration Prod Tertiary Amine (Product) Inter2->Prod Reduction Reagent Hydride Source (H-) Reagent->Inter2 Attacks C=N+

Caption: The critical pathway via the Iminium Ion. Note that dehydration (water loss) is the rate-limiting step for hindered substrates.

Part 5: Reagent Selection Data

ReagentReactivitySelectivityToxicityRecommended Use
NaBH(OAc)3 ModerateHighLowFirst Choice. Excellent for aldehydes/ketones.
NaBH3CN LowHighHigh Use only if acid-sensitive groups require pH 3-4.
NaBH4 HighLowLowUse in 2-step method (Ti-mediated) only.
Ti(OiPr)4 CatalystN/ALowEssential additive for hindered ketones .

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[6][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[11] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.[4][6] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

Sources

Avoiding over-alkylation in reactions with 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of N-Alkylation for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride Ticket ID: #ALK-PIP-4MB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Issue Analysis: The Polyalkylation Trap

Welcome to the technical support center. You are likely encountering a mixture of starting material (secondary amine), desired product (tertiary amine), and an impurity (quaternary ammonium salt).

The Mechanism of Failure: In the reaction of 4-((4-Methylbenzyl)oxy)piperidine with an alkyl halide, the product formed is a tertiary amine.[1] Due to inductive effects, this tertiary amine is often more nucleophilic than the starting secondary amine. If the alkylating agent is present in excess or the mixing is inefficient, the product competes for the alkyl halide, leading to the "baseline spot" often seen on TLC—the quaternary ammonium salt.

Visualizing the Pathway

The following diagram illustrates the competitive landscape of your reaction.

ReactionPathway cluster_0 Critical Control Point SM Starting Material (Secondary Amine HCl Salt) FreeBase Free Base (Reactive Species) SM->FreeBase Base (1 eq) Neutralization Product Desired Product (Tertiary Amine) FreeBase->Product R-X (1 eq) Slow Step Impurity Over-Alkylated Impurity (Quaternary Ammonium Salt) Product->Impurity Excess R-X Fast Step (Undesired)

Caption: Kinetic competition between the starting secondary amine and the product tertiary amine. Note that the product can react faster than the starting material.

Critical Parameters & Troubleshooting (Q&A)

Q1: I am using 1.0 equivalent of base, but the reaction conversion is stuck at <50%. Why?

Diagnosis: You likely failed to account for the Hydrochloride (HCl) salt stoichiometry. Explanation: Your starting material is a hydrochloride salt. The first equivalent of base is consumed solely to neutralize the HCl and generate the free amine. It does not participate in the alkylation scavenging. Solution: You must use at least 2.0 to 2.5 equivalents of base.

  • Eq 1: Neutralizes the HCl salt.

  • Eq 2: Scavenges the acid (HX) generated during alkylation.

Q2: I see a strong spot on the TLC baseline. Is this my product?

Diagnosis: This is likely the Quaternary Ammonium Salt (Over-alkylation). Explanation: Tertiary amines are polar, but quaternary salts are ionic. They stick to the silica baseline in standard EtOAc/Hexane systems. Solution:

  • Switch Solvent: Use 5-10% MeOH in DCM with 1%

    
     (or Triethylamine) to move the amine product. If the baseline spot remains immovable, it is the quaternary salt.
    
  • Change Protocol: Switch to the "Cesium Effect" protocol (see below) or Reductive Amination.

Q3: Why is Potassium Carbonate ( ) failing to give mono-selectivity?

Diagnosis:


 has poor solubility in organic solvents (ACN/DMF), leading to heterogeneous "hotspots" where concentration gradients favor over-alkylation.
Solution:  Switch to Cesium Carbonate (

)
.[2] The "Cesium Effect": Cesium is larger and more soluble in DMF/ACN. It creates a "naked anion" effect that accelerates the first alkylation step while sterically hindering the formation of the quaternary salt [1].

Recommended Protocols

Protocol A: The "Cesium Effect" (Direct Alkylation)

Best for: When you must use an alkyl halide (e.g., alkyl chlorides/bromides).

Reagents:

  • Substrate: 4-((4-Methylbenzyl)oxy)piperidine HCl (1.0 equiv)

  • Alkyl Halide: 0.95 - 1.0 equiv (Do NOT use excess)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
     concentration)
    
  • Additive: TBAI (tetrabutylammonium iodide) - 0.1 equiv (Optional, if using alkyl chlorides)

Step-by-Step:

  • Neutralization: Suspend the piperidine HCl salt and

    
     in solvent. Stir at RT for 30 mins. This ensures the free amine is available and distributed.
    
  • Controlled Addition: Dissolve the alkyl halide in a small volume of solvent. Add this solution dropwise over 1-2 hours.

    • Why? Keeping the alkyl halide concentration low ensures the amine is always in excess relative to the halide, statistically favoring mono-alkylation.

  • Monitoring: Monitor by TLC/LCMS. Stop the reaction when the alkyl halide is consumed, even if some starting amine remains. It is easier to separate starting material than quaternary salts.

Protocol B: Reductive Amination (The "Gold Standard")

Best for: Highest selectivity. Requires an Aldehyde or Ketone instead of an Alkyl Halide.[1]

Reagents:

  • Substrate: 4-((4-Methylbenzyl)oxy)piperidine HCl (1.0 equiv)

  • Carbonyl: Corresponding Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or THF[3]

  • Base: DIPEA (1.0 equiv - strictly to neutralize the HCl salt)

Step-by-Step (Abdel-Magid Protocol [2]):

  • Free-Basing: Mix the piperidine HCl salt, the aldehyde, and DIPEA (1 eq) in DCE. Stir for 15-30 mins.

    • Note: Formation of the imine/iminium species occurs here.[1][4][5][6][7]

  • Reduction: Add

    
     in one portion.
    
    • Mechanism:[2][8][9] This reagent reduces the protonated iminium ion much faster than it reduces the aldehyde or ketone. It virtually eliminates over-alkylation because the imine forms only once.[1]

  • Quench: Quench with saturated

    
    .
    

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start Troubleshooting CheckSM Is SM (Piperidine) Consumed? Start->CheckSM CheckImpurity Is 'Baseline' Spot Present? CheckSM->CheckImpurity Yes (Consumed) CheckBase Did you add extra Base for HCl? CheckSM->CheckBase No (Stalled) ActionReductive Action: Switch to Reductive Amination. (Requires Aldehyde) CheckImpurity->ActionReductive Yes (Over-alkylation) ActionPurify Action: Chromatograph. (Use DCM/MeOH/NH4OH) CheckImpurity->ActionPurify No (Clean Product) ActionAddBase Action: Add 1.0 eq DIPEA or inorganic base. Restart. CheckBase->ActionAddBase No ActionCesium Action: Switch to Cs2CO3 protocol. Use 0.95 eq Alkyl Halide. CheckBase->ActionCesium Yes, but still slow

Caption: Logic flow for diagnosing yield and purity issues in piperidine alkylation.

Summary Data Table

VariableDirect Alkylation (

)
Direct Alkylation (

)
Reductive Amination
Selectivity Low (Mix of

)
High (Favors

)
Excellent (Exclusive

)
Reaction Rate Slow / HeterogeneousFast / Surface ActiveFast
Risk of Quaternization HighModerateNegligible
Reagent Requirement Alkyl HalideAlkyl HalideAldehyde/Ketone
Key Constraint Requires dilute conditionsRequires expensive baseRequires specific precursor

References

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[2][8][10][11][12] The Journal of Organic Chemistry, 67(3), 674–683.[8]

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Hitchcock, S. A., et al. (2006). Structure-Activity Relationships of 4-Alkoxypiperidines. Bioorganic & Medicinal Chemistry Letters, 16(10), 2724-2728. (General reference for 4-alkoxypiperidine handling).

Sources

Technical Support Center: Column Chromatography Purification of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to the Purification Challenge

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a polar, basic compound presented as a hydrochloride salt. These characteristics present a unique set of challenges for purification by standard silica gel column chromatography. The primary issues arise from the interaction of the basic piperidine nitrogen with the acidic silanol groups of the silica gel, which can lead to poor separation, peak tailing, and even irreversible adsorption or decomposition of the target compound.[1][2][3] This guide will provide a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography purification of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Issue 1: The Compound is Not Eluting from the Column

Possible Cause A: Compound is too Polar for the Current Solvent System. Your compound, being a hydrochloride salt, is highly polar and may be strongly adsorbed to the silica gel stationary phase.

  • Solution: Drastically increase the polarity of your mobile phase.[3] If you are using a non-polar/polar solvent system like hexane/ethyl acetate, a switch to a more polar mixture such as dichloromethane/methanol is recommended.[3] A gradient elution, where the proportion of the more polar solvent is gradually increased, can be highly effective in eluting highly retained compounds.[3][4]

Possible Cause B: Irreversible Adsorption or On-Column Decomposition. The basic nature of the piperidine moiety can lead to strong, sometimes irreversible, binding to the acidic silica gel.[2] In some cases, the acidic environment of the silica can cause the compound to decompose.[2][5][6]

  • Solution 1: Deactivate the Silica Gel. To minimize the acidity of the stationary phase, you can use deactivated silica gel. This can be achieved by pre-treating the silica gel with a basic modifier. A common method is to slurry the silica gel in the initial mobile phase containing a small percentage (e.g., 1-2%) of a tertiary amine like triethylamine (TEA) or aqueous ammonia.[3]

  • Solution 2: Test for Stability. Before committing to a large-scale column, it's crucial to assess your compound's stability on silica gel. This can be done using a two-dimensional thin-layer chromatography (2D-TLC) experiment.[5] If decomposition is observed, alternative purification methods should be considered.[7]

Issue 2: Poor Separation and Overlapping Peaks

Possible Cause A: Inappropriate Mobile Phase Selection. The choice of mobile phase is critical for achieving good separation.[8] The polarity of the eluent must be optimized to provide differential migration of your target compound and impurities.

  • Solution: Conduct a thorough mobile phase screening using TLC. Test various solvent systems of differing polarities and compositions. For polar and basic compounds, systems like dichloromethane/methanol or ethyl acetate/methanol with a basic additive are good starting points.[3] The goal is to find a system that gives a good retention factor (Rf) value (typically between 0.2 and 0.4) for your target compound and maximizes the separation from impurities.

Possible Cause B: Column Overloading. Loading too much crude material onto the column is a common reason for poor separation.[3]

  • Solution: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[3] If you need to purify a larger quantity of material, you should use a column with a larger diameter.[3]

Issue 3: Peak Tailing or Streaking on TLC and Column

Possible Cause: Strong Interaction with Acidic Silica. This is a classic sign of a basic compound interacting with the acidic stationary phase.[3]

  • Solution 1: Add a Basic Modifier to the Mobile Phase. Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonia into your eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel.[1][3][4]

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists even with a basic modifier, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[3][9]

Frequently Asked Questions (FAQs)

Q1: Is silica gel the best stationary phase for purifying 4-((4-Methylbenzyl)oxy)piperidine hydrochloride?

While silica gel is the most common stationary phase in column chromatography, its acidic nature can be problematic for basic compounds like piperidine derivatives.[1][10] For 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, using silica gel often requires deactivation or the use of a basic modifier in the mobile phase.[3] Alternative stationary phases to consider include:

  • Alumina (Neutral or Basic): Less acidic than silica and often provides better peak shapes for basic compounds.

  • Amine-functionalized Silica: This stationary phase has basic groups bonded to the silica surface, which can help to prevent interactions with the basic analyte.[1]

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a powerful alternative.[3][9]

Q2: What is a good starting mobile phase for the TLC analysis of this compound?

A good starting point for TLC analysis would be a mixture of a moderately polar solvent and a polar solvent, with a basic additive. For example:

  • Dichloromethane/Methanol (e.g., 95:5) with 1% Triethylamine.

  • Ethyl Acetate/Methanol (e.g., 9:1) with 1% Ammonia.

You can then adjust the solvent ratio to achieve the desired Rf value.[3]

Q3: Can I purify the free base of my compound and then convert it back to the hydrochloride salt?

Yes, this is often a very effective strategy. The free base of 4-((4-Methylbenzyl)oxy)piperidine will be less polar and less likely to interact strongly with the silica gel, leading to a much easier purification. After column chromatography, you can dissolve the purified free base in a suitable solvent (like ether or ethyl acetate) and treat it with HCl (e.g., as a solution in ether or dioxane) to precipitate the pure hydrochloride salt.

Q4: Are there alternative purification methods to column chromatography for this compound?

Yes, for a crystalline solid like a hydrochloride salt, recrystallization can be a very powerful purification technique.[7][11][12] This method relies on the differential solubility of your compound and impurities in a given solvent. You would dissolve the crude material in a minimal amount of a hot solvent and then allow it to cool slowly to form crystals of the pure compound.[7] Acid-base extraction can also be a useful initial purification step to separate the basic product from neutral or acidic impurities.[4][7]

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Mobile Phase Selection: Using TLC, identify a suitable mobile phase system (e.g., dichloromethane/methanol with 1% triethylamine) that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[4]

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed.[4]

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.[4]

  • Sample Loading:

    • Dissolve the crude 4-((4-Methylbenzyl)oxy)piperidine hydrochloride in a minimum amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase.[4]

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).[4]

    • Collect fractions of a suitable volume and monitor the elution by TLC.[13]

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Potential Purification Techniques

Purification TechniqueApplicability for 4-((4-Methylbenzyl)oxy)piperidine hydrochlorideAdvantagesDisadvantages
Silica Gel Chromatography (with basic modifier) HighGood for separating compounds with different polarities.Can lead to peak tailing and sample loss if not optimized.[1][2]
Alumina Chromatography HighBetter for basic compounds, reduces peak tailing.Can have different selectivity compared to silica.
Reversed-Phase Chromatography HighExcellent for polar and water-soluble compounds.[9]Requires specialized columns and solvent systems.
Recrystallization High (if a suitable solvent is found)Can provide very high purity, scalable.[7]Relies on the compound being a crystalline solid and finding a suitable solvent.
Acid-Base Extraction Moderate (as a preliminary step)Good for removing neutral or acidic impurities.[7]May not separate from other basic impurities.

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Start Purification TLC_Analysis TLC Analysis: Streaking or No Movement? Start->TLC_Analysis Streaking Streaking Observed TLC_Analysis->Streaking Yes, Streaking No_Movement Rf = 0 TLC_Analysis->No_Movement Yes, No Movement Good_Separation Good Separation (Rf 0.2-0.4) TLC_Analysis->Good_Separation No Add_Modifier Add Basic Modifier (e.g., TEA) to Mobile Phase Streaking->Add_Modifier Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Run_Column Proceed with Column Chromatography Good_Separation->Run_Column Add_Modifier->TLC_Analysis Increase_Polarity->TLC_Analysis Check_Elution Compound Eluting? Run_Column->Check_Elution No_Elution No Elution Check_Elution->No_Elution No Poor_Separation Poor Separation Check_Elution->Poor_Separation Yes, but poor separation Successful_Purification Successful Purification Check_Elution->Successful_Purification Yes, with good separation Consider_Alternatives Consider Alternative Stationary Phase or Purification Method No_Elution->Consider_Alternatives Check_Loading Check Sample Loading Poor_Separation->Check_Loading Check_Loading->Run_Column

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

Purification Strategy Decision Tree

PurificationStrategy Start Crude 4-((4-Methylbenzyl)oxy) piperidine hydrochloride Is_Crystalline Is the crude material a solid? Start->Is_Crystalline Yes_Crystalline Yes Is_Crystalline->Yes_Crystalline No_Oil No (Oil or Amorphous) Is_Crystalline->No_Oil Try_Recrystallization Attempt Recrystallization Yes_Crystalline->Try_Recrystallization Proceed_to_Chroma Proceed to Chromatography No_Oil->Proceed_to_Chroma Successful_Recrystallization Successful? Try_Recrystallization->Successful_Recrystallization Pure_Product Pure Product Successful_Recrystallization->Pure_Product Yes Successful_Recrystallization->Proceed_to_Chroma No Free_Base_Option Consider converting to free base for chromatography Proceed_to_Chroma->Free_Base_Option

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MDPI. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
  • (n.d.). HPLC Troubleshooting Guide.
  • (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news.
  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?
  • Reddit. (2024, April 3). issues with column chromatography purification of coordination complex.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?
  • ResearchGate. (2025, August 10). (PDF) New Approach to Synthesis of Silica with Chemically Bound Guanidine Hydrochloride for Preconcentration of Metal Ions.
  • UVic. (n.d.). Column chromatography.
  • Google Patents. (n.d.). CA2492094C - Guanidine carbonate-containing silica sol.
  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
  • NIH. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • The Royal Society of Chemistry. (n.d.). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conj.

Sources

Technical Support Center: Managing Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-HCL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hygroscopicity, Handling, and Stoichiometric Precision

Mission Statement

Welcome to the Piperidine Hydrochloride Handling Hub. This guide addresses the specific challenges of working with Piperidine Hydrochloride (CAS: 6091-44-7) . As a salt of a secondary amine, this compound exhibits significant hygroscopicity—a tendency to absorb atmospheric moisture to the point of deliquescence (dissolving in its own absorbed water). This characteristic is not merely a storage nuisance; it is a silent variable that introduces stoichiometric errors in critical syntheses such as peptide coupling and pharmaceutical intermediate production.

Module 1: The Hygroscopic Cycle (Root Cause Analysis)

User Query: "My white powder has turned into a sticky paste or a solid block. Is it degraded?"

Technical Insight: It is likely not chemically degraded, but physically altered. Piperidine HCl possesses a high lattice energy, but its hydration energy is also significant. When exposed to ambient humidity (>40% RH), the surface ions attract water molecules, breaking the crystal lattice and forming a hydrate or a concentrated solution.

Visualizing the Failure Mode

The following diagram illustrates the cycle of moisture absorption and the remediation pathways.

HygroscopicCycle DrySalt Anhydrous Piperidine HCl (Free Flowing) Exposure Exposure to Atmospheric Moisture DrySalt->Exposure SurfaceWet Surface Adsorption (Clumping) Exposure->SurfaceWet t < 1 hr Deliquescence Deliquescence (Liquid/Paste) SurfaceWet->Deliquescence t > 24 hrs StoichError Stoichiometric Error in Rxn SurfaceWet->StoichError If weighed directly Remediation Vacuum Drying (Remediation) SurfaceWet->Remediation Heating + Vac Deliquescence->StoichError Deliquescence->Remediation Recrystallization Req. Remediation->DrySalt Cycle Complete

Figure 1: The Hygroscopic Cycle of Piperidine HCl. Note that severe deliquescence may require recrystallization before drying.

Module 2: Storage & Handling Protocols

User Query: "How do I store this to prevent clumping, and how do I weigh it accurately without a glovebox?"

Protocol A: Storage Hierarchy

Do not rely on the original vendor bottle cap alone.

TierStorage MethodSuitabilityNotes
1 Standard Cabinet High Risk Cap seals degrade; moisture permeates over weeks.
2 Desiccator (Silica/CaSO₄) ⚠️ Moderate Acceptable for daily use. Ensure desiccant is blue (active).
3 Vacuum Desiccator (P₂O₅) Recommended Phosphorus pentoxide is aggressive enough to maintain anhydricity.
4 Inert Atmosphere (Glovebox) 🌟 Gold Standard Required for strict GMP or kinetic studies.
Protocol B: The "Difference Weighing" Technique

Weighing hygroscopic salts on an open balance pan guarantees error because the mass increases while you watch the readout. Use this subtractive method instead:

  • Dry the Source: Ensure your bulk container has been stored in a desiccator.

  • Tare the Vessel: Place a capped weighing bottle or vial containing the salt on the balance. Record Total Mass (

    
    ).
    
  • Transfer: Quickly remove the cap, pour an estimated amount into your reaction flask, and immediately recap the weighing bottle.

  • Re-weigh: Place the capped bottle back on the balance. Record Remaining Mass (

    
    ).
    
  • Calculate: Mass added =

    
    .
    
    • Why this works: The salt inside the reaction flask absorbs water, but you have already measured the dry mass by subtraction before that absorption occurred.

Module 3: Remediation (Drying & Purification)[1][2]

User Query: "I need to dry my salt. What are the exact settings?"

Technical Insight: Piperidine HCl is thermally stable up to its melting point (~240°C), but you do not need extreme heat to remove water. You need vacuum .

Standard Operating Procedure (SOP): Drying Piperidine HCl
  • Equipment: Vacuum oven or Schlenk line with a drying pistol.

  • Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of the oven (do not let it touch the product). These act as a "chemical sink" for the liberated water vapor.

  • Temperature: Set oven to 40°C – 60°C .

    • Caution: Higher temperatures (>80°C) are unnecessary and increase the risk of sublimation or discoloration if impurities are present.

  • Vacuum: < 10 mbar (High vacuum is preferred).

  • Duration: Dry for 12–24 hours .

  • Validation: Perform a Karl Fischer (KF) titration. Target water content is < 0.5% w/w .

Critical Safety Note: Piperidine HCl is toxic if swallowed and causes skin/eye irritation [1, 2].[1] Always handle in a fume hood to avoid inhaling dust.[1]

Module 4: Impact on Synthesis (Stoichiometry)

User Query: "My reaction yield is low. Could the water content be the cause?"

Technical Insight: Yes. If your salt contains 5% water by mass (common in "clumped" salts), you are adding 5% less reagent than calculated. Furthermore, the water introduced can quench sensitive reagents (e.g., acid chlorides, anhydrides).

The Stoichiometric Correction Workflow

Use the following decision tree to determine if you need to adjust your calculations or dry your material.

DecisionTree Start Start: Preparing Reaction CheckState Visual Inspection of Salt Start->CheckState IsClumped Is it clumped/sticky? CheckState->IsClumped Yes Yes IsClumped->Yes No No IsClumped->No DryIt Perform Drying SOP (Module 3) CheckSens Is Reaction Water Sensitive? (e.g., Acid Chlorides, NaH) DryIt->CheckSens CheckSens->Yes Strict Limits CheckSens->No Robust Rxn CalcCorrection Calculate Water % (Karl Fischer) AdjustMW Adjust MW used in calc: MW_eff = MW_anhyd / (1 - %H2O) CalcCorrection->AdjustMW StandardWeigh Proceed with Difference Weighing Yes->DryIt Yes->CalcCorrection No->CheckSens No->StandardWeigh

Figure 2: Decision Matrix for Handling Piperidine HCl in Synthesis.

Correction Formula

If drying is impossible and the reaction tolerates water, adjust the mass required:



Example: If you need 10 mmol (1.21 g anhydrous) but your salt has 5% water, weigh out


.
References
  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • ResearchGate. (2021). Discussions on Handling Hygroscopic Amine Salts. Retrieved from

  • PubChem. (n.d.). Piperidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Validation & Comparative

The Versatile Piperidine Scaffold: A Comparative Analysis of the Potential Biological Activity of 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Piperidine Moiety in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial interactions with biological targets.[1][2] This guide delves into the potential biological activities of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a compound recognized as a versatile building block in the synthesis of novel bioactive molecules, particularly analgesics and psychoactive agents.[3] While direct experimental data on this specific compound is limited in publicly accessible literature, a comprehensive analysis of its structural analogs provides a robust framework for predicting its pharmacological profile and guiding future research endeavors.

This document will explore the structure-activity relationships (SAR) within the broader class of 4-benzyloxypiperidine derivatives, offering a comparative perspective on how subtle molecular modifications can dramatically influence biological outcomes. We will examine key therapeutic areas where these analogs have shown promise, including pain management, neurological disorders, and infectious diseases, and provide detailed experimental protocols for their evaluation.

Core Structure and Key Analogs: A Visual Overview

The central scaffold of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride features a piperidine ring substituted at the 4-position with a benzyloxy group, which in turn bears a methyl substituent at the para-position of the benzyl ring. The biological activity of this scaffold can be systematically modulated by modifying three key positions: the piperidine nitrogen (R1), the 4-position of the piperidine ring (R2), and the benzyl ring of the benzyloxy moiety (R3).

G cluster_0 General Structure of 4-Benzyloxypiperidine Analogs Core N N R1 R1 N->R1  Piperidine Nitrogen  (e.g., H, Alkyl, Arylethyl) Piperidine O O Benzyl R2 R2 R3 R3 Piperidine->R2 4-Position Substituent (e.g., H, OH, Acylamino) Benzyl->R3 Benzyl Ring Substituents (e.g., H, Methyl, Halogen)

Figure 1: General chemical structure of 4-benzyloxypiperidine analogs highlighting key positions for modification.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] Below, we compare the potential activities of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride based on the known biological profiles of its analogs.

Analgesic Activity: A Legacy in Pain Management

Piperidine derivatives have a long-standing history in the development of potent analgesics, most notably as congeners of fentanyl.[4] The analgesic effects can be mediated through both opioid and non-opioid pathways.

  • Opioid Receptor Modulation: Many 4-substituted piperidines are potent narcotic agonists.[4] The nature of the substituent on the piperidine nitrogen is critical for opioid receptor affinity and efficacy. For instance, arylethyl groups are common in potent fentanyl analogs.[4] The 4-position substituent also plays a significant role, with acylamino and (acyloxy)methyl groups contributing to high potency.[4] The cis- and trans-isomers of 3-methyl-4-(N-phenyl amido)piperidines have shown vast differences in analgesic potency, highlighting the importance of stereochemistry.[5]

  • Non-Opioid Mechanisms: Some piperidine derivatives exhibit analgesic properties by inhibiting prostaglandin signaling pathways.[6][7] This suggests a potential for developing non-addictive analgesics.

Inference for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride: Given its structural similarity to known analgesic scaffolds, this compound could serve as a precursor for novel pain therapeutics.[3] The unsubstituted piperidine nitrogen suggests it may have lower intrinsic opioid activity but could be a key intermediate for N-alkylation to produce potent analgesics.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

The ability of piperidine-based compounds to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.

  • NMDA Receptor Antagonism: 4-substituted piperidines have been identified as selective antagonists of the NR1/2B subtype of the NMDA receptor. In this context, a p-methyl substitution on the benzyl ring and a hydroxyl group at the 4-position of the piperidine ring were found to enhance in vivo activity and reduce off-target effects, respectively.

  • Dopamine Receptor Antagonism: Benzyloxy piperidine derivatives have been developed as potent and selective dopamine D4 receptor antagonists, which are implicated in conditions like L-DOPA induced dyskinesias in Parkinson's disease.[8]

  • Sigma Receptor Ligands: Piperidine-based compounds have shown high affinity for sigma receptors, which are involved in a variety of neurological functions.[9]

  • Acetylcholinesterase (AChE) Inhibition: Certain 1-benzyl-4-substituted piperidines are extremely potent inhibitors of acetylcholinesterase, with potential applications in the treatment of dementia.[10] The basicity of the piperidine nitrogen is crucial for this activity.[10]

Inference for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride: The core structure is highly amenable to modifications that could lead to potent and selective CNS agents. The 4-methylbenzyl group is a feature seen in active NMDA receptor antagonists.[11]

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of piperidine derivatives as antimicrobial and antifungal agents.

  • Antifungal Activity: 4-aminopiperidines have emerged as a novel class of antifungals that target ergosterol biosynthesis.[12]

  • Antimicrobial Activity: Piperidines bearing an adamantane fragment have demonstrated significant in vitro antimicrobial and antifungal activity against various microbial strains, in some cases surpassing the efficacy of established drugs like fluconazole and ampicillin.[13]

Inference for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride: While the benzyloxy moiety is different from the reported active structures, the piperidine core provides a foundation for developing novel anti-infective agents through further functionalization.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends to numerous other therapeutic applications:

  • Anti-inflammatory Activity: Piperidine derivatives have shown anti-inflammatory effects, potentially through the inhibition of prostaglandins.[6][7]

  • Antidiabetic Agents: 4-aminopiperidine derivatives have been designed as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[14]

  • Antagonists for Other Receptors: 4,4-disubstituted piperidines are high-affinity NK1 antagonists, and piperidine-substituted quinolones act as nonpeptide gonadotropin-releasing hormone (GnRH) antagonists.[15][16]

Comparative Data Summary

The following table summarizes the biological activities of various classes of piperidine analogs, providing a predictive framework for the potential applications of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.

Class of Piperidine AnalogKey Structural FeaturesReported Biological ActivityRepresentative IC50/ED50 Values
4-(Acylamino)-4-[(acyloxy)methyl]piperidines N-arylethyl substituentPotent narcotic agonists-
3-Methyl-4-(N-phenyl amido)piperidines cis-stereochemistry, methoxyacetamide pharmacophoreHighly potent analgesicsUp to 13,036 times more potent than morphine[5]
4-Hydroxy-4-(4-methylbenzyl)piperidines N-phenoxyethyl substituentSelective NR1/2B NMDA receptor antagonistsIC50 = 0.025 µM for a hydroxylated analog[11]
3- or 4-Benzyloxy Piperidines N-substituted with various benzyl groupsSelective dopamine D4 receptor antagonistsKi = 241 nM for a 4-methylbenzyl analog[8]
1-Benzyl-4-substituted Piperidines N-benzoyl-N-methylaminoethyl at C4Potent acetylcholinesterase inhibitorsIC50 = 0.56 nM for a lead compound[10]
4-Aminopiperidines N-dodecyl and N-benzyl/phenethyl groupsAntifungal activity against Candida and Aspergillus spp.-
(Piperidin-4-yl)adamantane-1-carboxylates N-substituted with adamantane fragmentAntimicrobial and antifungal activity-

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride and its newly synthesized analogs, a tiered screening approach is recommended. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).

Objective: To determine the binding affinity of the test compounds for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Naloxone (non-selective opioid antagonist, for determining non-specific binding).

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers B Incubation: Add reagents to 96-well plate and incubate A->B C Filtration: Separate bound from unbound radioligand B->C D Washing: Remove non-specifically bound radioligand C->D E Scintillation Counting: Quantify bound radioactivity D->E F Data Analysis: Calculate IC50 and Ki values E->F

Figure 2: Workflow for the in vitro radioligand binding assay.

In Vivo Mouse Hot-Plate Test for Analgesic Efficacy

This is a classic behavioral assay to assess the central analgesic activity of a compound.

Objective: To evaluate the analgesic efficacy and duration of action of the test compounds in a thermal pain model.

Materials:

  • Male ICR mice (20-25 g).

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compounds formulated in a suitable vehicle (e.g., saline with 5% DMSO).

  • Morphine or fentanyl as a positive control.

  • Vehicle as a negative control.

Procedure:

  • Acclimatize the mice to the testing room and apparatus.

  • Determine the baseline latency for each mouse to a thermal stimulus (e.g., licking a hind paw or jumping) on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., intravenous, intraperitoneal).

  • At various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

  • Determine the ED50 (the dose that produces a 50% effect) and the duration of action.

G cluster_1 Mouse Hot-Plate Test Workflow A Acclimatize Mice B Baseline Latency Measurement A->B C Administer Test Compound, Control, or Vehicle B->C D Measure Response Latency at Multiple Time Points C->D E Data Analysis: Calculate %MPE, ED50, and Duration of Action D->E

Sources

Comparative Guide: Evaluation of N-Substituted 4-((4-Methylbenzyl)oxy)piperidine Derivatives as Selective Sigma-1/D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo testing of compounds synthesized from 4-((4-Methylbenzyl)oxy)piperidine hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

4-((4-Methylbenzyl)oxy)piperidine hydrochloride (CAS 1185165-54-1) is a high-value pharmacophore intermediate used primarily to synthesize ligands for the Sigma-1 receptor (σ1R) and Dopamine D4 receptor (D4R) . The 4-benzyloxypiperidine core is a "privileged scaffold" in medicinal chemistry, capable of engaging hydrophobic pockets in GPCRs and chaperone proteins.

This guide outlines the technical roadmap for transforming this precursor into N-substituted therapeutic candidates (the "Product") and rigorously comparing them against industry standards like Haloperidol (non-selective sigma/dopamine antagonist) and PD-168,077 (selective D4 ligand).

Why This Scaffold?

The addition of the 4-methyl group on the benzyl ring (compared to the unsubstituted benzyloxy analog) serves two critical medicinal chemistry functions:

  • Lipophilic Tuning: Increases LogP, enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: The para-methyl group blocks metabolic oxidation at the typically vulnerable para-position, potentially extending half-life compared to unsubstituted analogs.

Synthesis & Structural Design Workflow

To evaluate this scaffold, researchers must first derivatize the secondary amine. The hydrochloride salt must be neutralized in situ or converted to the free base prior to N-alkylation or reductive amination.

Mechanistic Causality

The biological activity of this series depends heavily on the N-substituent .

  • N-Phenethyl groups: Often yield high affinity for σ1R (mimicking the pharmacophore of fentanyl/haloperidol).

  • N-Benzyl/Heteroaryl groups: Tend to bias selectivity toward D4R .

Experimental Workflow Diagram

SynthesisWorkflow Start Precursor: 4-((4-Methylbenzyl)oxy)piperidine HCl BaseStep Free Base Liberation (K2CO3 / CH3CN) Start->BaseStep Neutralization Reaction N-Derivatization (Reductive Amination or SN2) BaseStep->Reaction + R-X or R-CHO Product Target Series: N-Substituted Analogs Reaction->Product Purification

Figure 1: Synthetic pathway for generating the test library. The hydrochloride salt is first neutralized to nucleophilic free amine.

In Vitro Profiling: Binding & Selectivity

The primary objective is to establish the Selectivity Profile of the synthesized compounds against the "Alternatives."

Comparative Benchmarks
FeatureProduct Series (4-Me-Benzyloxy derivatives)Alternative 1: Haloperidol Alternative 2: PD-168,077
Primary Target Dual σ1R / D4R (Tunable)D2R / σ1R / D4R (Promiscuous)D4R (Selective)
Mechanism Antagonist / Agonist (Ligand dependent)AntagonistAgonist
Selectivity Goal High σ1 vs. σ2; High D4 vs. D2Low (High side effect risk)High D4 selectivity
CNS Penetration Predicted High (Lipophilic 4-Me)HighModerate
Protocol 1: Radioligand Binding Assay (Sigma-1 vs. Sigma-2)

Objective: Determine


 values to assess affinity and subtype selectivity.
  • Tissue Preparation: Use guinea pig brain membranes (rich in σ1) or rat liver membranes (rich in σ2).

  • Radioligands:

    • σ1R: [³H]-(+)-Pentazocine (highly selective agonist).

    • σ2R: [³H]-DTG (in the presence of unlabelled (+)-pentazocine to mask σ1 sites).

  • Incubation:

    • Incubate 50 µg membrane protein with radioligand (e.g., 3 nM) and varying concentrations of the Product (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check: The reference standard Haloperidol must yield a


 of ~1-5 nM for σ1R. If Haloperidol 

deviates significantly, the assay is invalid.
Protocol 2: Dopamine D4 vs. D2 Selectivity

Rationale: Many 4-benzyloxypiperidines show off-target D2 activity, leading to extrapyramidal side effects (EPS).

  • Assay: Competition binding using [³H]-Methylspiperone (D2/D3/D4) on CHO cells stably expressing hD2L or hD4.2 receptors.

  • Success Metric: A selectivity ratio (

    
    ) > 100 is required to claim a safety advantage over Haloperidol.
    

In Vivo Efficacy Testing[1][2]

Compounds showing


 nM and Selectivity > 50-fold proceed to in vivo testing.
Disease Model: Cognitive Deficits (Alzheimer's/Schizophrenia relevance)

Since σ1R agonists are pro-cognitive and neuroprotective, the Novel Object Recognition (NOR) test is the gold standard.

Protocol 3: Novel Object Recognition (NOR) in Mice

Objective: Evaluate if the Product reverses scopolamine-induced memory deficits.

  • Subjects: Male ICR mice (25-30g).

  • Drug Administration:

    • Group A: Vehicle (Control).

    • Group B: Scopolamine (1 mg/kg, i.p.) – induces amnesia.

    • Group C: Scopolamine + Product (1, 3, 10 mg/kg, p.o.).

    • Group D: Scopolamine + Donepezil (Positive Control, 1 mg/kg).

  • Acquisition Phase (T1): Mice explore two identical objects for 5 mins.

  • Retention Interval: 24 hours.

  • Test Phase (T2): Replace one familiar object with a novel object. Record exploration time.

  • Calculation: Discrimination Index (DI) =

    
    .
    

Interpretation:

  • Success: Group C shows a DI significantly higher than Group B and comparable to Group D.

  • Causality: If the effect is blocked by the σ1 antagonist NE-100 , the mechanism is confirmed as σ1R-mediated.

Pharmacokinetics (PK) & Safety Profiling

The 4-methylbenzyl moiety increases lipophilicity (


 for typical derivatives), which aids CNS entry but risks metabolic instability.
Protocol 4: Microsomal Stability & BBB Permeability

Workflow:

  • Incubation: Product (1 µM) with human/rat liver microsomes + NADPH.

  • Analysis: LC-MS/MS at 0, 15, 30, 60 min.

  • Metabolite ID: Monitor for:

    • O-dealkylation (loss of 4-methylbenzyl group).

    • Benzylic oxidation (formation of alcohol/acid at the 4-methyl position).

  • PAMPA-BBB: Parallel Artificial Membrane Permeability Assay to predict BBB crossing.

Signaling Pathway & Mechanism Diagram

Mechanism Ligand 4-((4-Methylbenzyl)oxy)piperidine Derivative Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonism D4R Dopamine D4 Receptor (Cell Surface) Ligand->D4R Antagonism Ca_Mob Modulation of Ca2+ Signaling Sigma1->Ca_Mob Chaperoning IP3R ERK ERK1/2 Phosphorylation D4R->ERK Inhibition BDNF BDNF Release (Neuroprotection) Ca_Mob->BDNF ERK->BDNF

Figure 2: Dual mechanism of action. The scaffold modulates ER stress via Sigma-1 and dopaminergic signaling via D4, converging on neurotrophic outcomes (BDNF).

Conclusion & Recommendation

The 4-((4-Methylbenzyl)oxy)piperidine scaffold offers a distinct advantage over the unsubstituted benzyl analog by providing enhanced lipophilicity and metabolic resistance at the para-position.

  • For Antipsychotic Development: Target D4R antagonism by using N-benzyl or N-heteroaryl substitutions.

  • For Cognitive Enhancement: Target σ1R agonism by using N-phenethyl substitutions.

  • Critical Comparison: Unlike Haloperidol , which carries severe motor side effects due to D2 blockade, derivatives of this scaffold can be tuned for D4/σ1 selectivity, offering a safer profile for treating the negative symptoms of schizophrenia or Alzheimer's-associated agitation.

References

  • Design and Synthesis of Sigma-1 Ligands: Collina, S., et al. "Sigma receptor ligands: a patent review (2013–present)." Expert Opinion on Therapeutic Patents 27.6 (2017): 653-667. Link

  • D4 Receptor Antagonists: Bonifazi, A., et al. "Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists."[1] Journal of Medicinal Chemistry 64.12 (2021). Link

  • 4-Benzyloxypiperidine Scaffold SAR: Prezzavento, O., et al. "Synthesis and binding properties of new sigma receptor ligands." Journal of Pharmacy and Pharmacology 60.3 (2008): 315-320. Link

  • In Vivo Methodology (NOR): Ennaceur, A., & Delacour, J. "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data."[2][3][4][5] Behavioural Brain Research 31.1 (1988): 47-59. Link

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of qNMR for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the unambiguous determination of an Active Pharmaceutical Ingredient's (API) purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For researchers and drug development professionals, selecting an analytical method that is not only accurate and precise but also robust and efficient is a decision of critical consequence. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a key intermediate in medicinal chemistry. We will dissect the causality behind experimental choices, compare its performance against established chromatographic techniques, and provide a self-validating protocol grounded in metrological principles.

The Purity Question: Why a Primary Method Matters

Traditional purity assessments often rely on chromatographic methods like High-Performance Liquid Chromatography (HPLC). While powerful for separating impurities, HPLC is a relative quantification technique. Its accuracy is contingent on the availability of a highly characterized reference standard for the main compound and for every single impurity to be quantified.[1] This dependency introduces a significant logistical and financial burden, as synthesizing and certifying impurity standards is a resource-intensive process.

This is where Quantitative NMR (qNMR) emerges as a transformative solution. qNMR is a primary ratio method of analysis.[2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3][4] By co-dissolving a sample with a certified internal standard of known purity and concentration, one can determine the absolute purity of the analyte without needing a reference standard of the analyte itself. This capability positions qNMR as a nearly universal and highly versatile tool for purity evaluation, capable of detecting and quantifying components that may be missed by other techniques, such as residual solvents or water.[5][6]

The Analyte: 4-((4-Methylbenzyl)oxy)piperidine hydrochloride

This molecule presents a typical challenge for purity analysis. As a hydrochloride salt, it is generally polar and water-soluble. Its structure contains multiple unique proton environments, making it an excellent candidate for ¹H qNMR analysis. Our goal is to determine the mass fraction (purity) of this compound with high accuracy and traceability.

Experimental Workflow: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR measurement is built upon a meticulously planned and executed protocol. Each step is designed to mitigate potential errors and ensure the final result is robust and defensible.

Diagram: qNMR Purity Determination Workflow

Caption: The workflow for qNMR analysis, from meticulous preparation to final purity calculation.

Step-by-Step Methodology
  • Selection of Internal Standard (IS):

    • What: Maleic acid (Certified Reference Material, CRM grade, purity >99.9%).

    • Why: Maleic acid is an ideal choice for this application. It is highly soluble in Deuterium Oxide (D₂O), non-volatile, and stable. Crucially, its sharp singlet from the two vinyl protons appears around 6.3 ppm, a region where the analyte, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, is expected to have no interfering signals. Its high purity is certified and traceable to SI units, anchoring the entire measurement.[4]

  • Selection of Solvent:

    • What: Deuterium Oxide (D₂O, 99.9% D).

    • Why: The hydrochloride salt form of the analyte imparts good solubility in water. D₂O is the logical choice to dissolve both the analyte and the maleic acid internal standard, ensuring a homogeneous solution critical for accurate quantification.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into a clean NMR tube using a calibrated analytical balance. Record the weight to at least 0.01 mg.

    • Accurately weigh approximately 25 mg of the 4-((4-Methylbenzyl)oxy)piperidine hydrochloride analyte into the same NMR tube. Record the weight precisely.

    • Causality: The mass ratio is chosen to yield comparable NMR signal intensities, which improves the precision of integration. Precise weighing is the most critical variable affecting the final accuracy of the result.[2]

    • Add approximately 0.75 mL of D₂O to the NMR tube.

    • Cap the tube and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both components. A clear, homogeneous solution is mandatory.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) that has passed operational qualification (OQ) tests.

    • Key Parameters & Rationale:

      • Pulse Angle: 30-45 degrees. A smaller flip angle reduces saturation effects and shortens the required relaxation delay.

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals being quantified (both analyte and standard). For accurate quantification, this is the most critical acquisition parameter. A sufficient delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, making the signal integral truly proportional to the number of nuclei. A conservative D1 of 30-60 seconds is often used when T₁ values are unknown.

      • Number of Scans (NS): 16 or 32. This is a trade-off between achieving a good signal-to-noise ratio (S/N > 250:1 is recommended) and experiment time.

      • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum.

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

      • Analyte Signal (Iₓ): The singlet corresponding to the two benzylic protons (-O-CH₂-Ar) is an excellent choice.

      • Standard Signal (IₛₜᏧ): The singlet from the two vinyl protons of maleic acid.

    • Use the following equation to calculate the purity (Pₓ) of the analyte:

      Pₓ (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (Nₓ=2 for the benzylic protons; NₛₜᏧ=2 for maleic acid)

      • M: Molar mass (Mₓ = 255.78 g/mol for the hydrochloride; MₛₜᏧ = 116.07 g/mol )

      • m: Weighed mass

      • PₛₜᏧ: Purity of the internal standard (e.g., 99.95%)

Head-to-Head Comparison: qNMR vs. Alternatives

No single technique is a panacea. The choice of analytical method should be guided by the specific requirements of the analysis.

Diagram: Method Selection Logic

Method_Choice Decision Logic for Purity Method Selection Start Need to Determine API Purity Q1 Is an analyte-specific reference standard available? Start->Q1 Q2 Need absolute quantification without impurity standards? Q1->Q2 No HPLC Use HPLC-UV (Relative Purity) Q1->HPLC Yes Q2->HPLC No (Area % Purity Only) qNMR Use qNMR (Absolute Purity) Q2->qNMR Yes Q3 Is water content a critical component of purity? KF Combine with Karl Fischer Titration Q3->KF Yes HPLC->Q3 qNMR->Q3

Caption: Decision tree for selecting the most appropriate purity validation technique.

Quantitative Data Summary & Comparison
FeatureqNMR HPLC-UV (with Diode Array Detector) Titrimetry (e.g., Acid-Base)
Principle Primary Ratio Method (Signal ∝ Moles)Comparative (Response vs. Standard)Stoichiometric Reaction
Analyte Standard Not required for analyte[4]Required for accurate quantificationNot required for analyte
Impurity Standards Not required for quantificationRequired for each impurity's RRF*Not applicable
Specificity High (based on unique chemical shifts)High (based on retention time & UV spectra)Low (titrates all acidic/basic species)
Universality Nearly universal for soluble compounds[6]Requires a UV chromophore[5]Limited to acidic/basic compounds
Water/Solvents Can quantify simultaneouslyOften not detected or requires separate methodWater interferes
Sample Throughput Moderate (10-20 min/sample)High (with autosampler)High
Nature of Method Non-destructive[4]DestructiveDestructive
Traceability Direct traceability to SI units via CRMIndirect (traceability of reference standard)Indirect (traceability of titrant)
Typical Precision < 1% RSD< 1% RSD< 0.5% RSD

*RRF: Relative Response Factor

Expert Insights:

  • The HPLC Blind Spot: A common pitfall in drug development is relying solely on HPLC area percent purity.[7] This method incorrectly assumes that all impurities have the same UV response as the API, which is rarely true.[1] qNMR avoids this issue entirely by providing a uniform response for all molecules on a molar basis.[8]

  • A More Complete Picture: For 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, an HPLC analysis might report 99.5% purity. However, a qNMR analysis could reveal a purity of 96.0%, with the difference accounted for by 3.0% water and 0.5% residual solvent (e.g., isopropanol)—components that are invisible to the UV detector. This highlights qNMR's strength in providing a more accurate mass balance.[5][6]

  • Orthogonality and Trust: In a regulatory environment, using orthogonal methods is crucial for building trust in your data. Employing qNMR as a primary method to assign purity to a reference standard, which is then used to calibrate an HPLC method for routine quality control, represents a best-practice, self-validating system.

Conclusion: The Authoritative Choice for Purity Assignment

For the definitive purity validation of key pharmaceutical intermediates like 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, qNMR stands out as the superior method for absolute quantification . Its status as a primary technique, freedom from analyte-specific reference standards, and ability to provide a complete quantitative picture in a single, non-destructive experiment make it an invaluable tool for researchers, scientists, and drug development professionals.

While HPLC remains the workhorse for routine analysis and impurity profiling due to its high throughput and sensitivity, qNMR is the authoritative choice for assigning purity values to reference materials and for investigations where a complete mass balance is critical. By integrating qNMR into analytical workflows, organizations can enhance scientific integrity, accelerate development timelines, and build a more robust foundation for regulatory submissions.

References

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: CordenPharma URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability Source: JEOL URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]

  • Title: GUIDELINE FOR qNMR ANALYSIS Source: European Network of Forensic Science Institutes (ENFSI) URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates Source: PubMed URL: [Link]

  • Title: Purity analysis with qNMR vs IR Source: Reddit r/chemistry URL: [Link]

Sources

Cross-reactivity and selectivity profiling of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cross-reactivity and selectivity profiling of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride derivatives. This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its utility in developing high-affinity ligands for Dopamine D4 receptors (D4R) , Sigma-1 receptors (σ1R) , and Histamine H3 receptors .

Executive Summary & Mechanism of Action

The 4-((4-Methylbenzyl)oxy)piperidine core differs distinctively from its carbon-linked analog (4-benzylpiperidine). The inclusion of the ether oxygen at the C4 position alters the pKa and lipophilicity profile, steering the pharmacophore away from NMDA NR2B sites (typical of C-linked analogs like Ifenprodil) and towards GPCRs and chaperone proteins .

Primary Target Class: Dopamine D4 & Sigma-1

Derivatives of this hydrochloride salt function primarily as Dopamine D4 receptor antagonists and Sigma-1 receptor modulators . The 4-methylbenzyl moiety provides critical hydrophobic interactions within the orthosteric binding pocket of D4R (specifically interacting with Phe410 and Asp115), while the piperidine nitrogen serves as the essential cationic anchor.

Key Performance Indicators (KPIs):

  • High Affinity:

    
     values typically 
    
    
    
    for D4R.[1]
  • Selectivity Challenge: High cross-reactivity with Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors due to the hydrophobic "benzyl tail."
  • Safety Watchlist: hERG channel inhibition is a known liability for this chemotype and must be profiled early.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 4-((4-Methylbenzyl)oxy)piperidine derivatives against industry-standard reference compounds.

Table 1: Selectivity & Potency Comparison

Data aggregated from standard medicinal chemistry profiles (e.g., J. Med. Chem., ChemRxiv).

Feature4-((4-Methylbenzyl)oxy)piperidine (Target Scaffold)L-745,870 (D4 Reference)Haloperidol (Non-Selective)PRE-084 (Sigma Agonist)
Primary Target Dopamine D4 / Sigma-1 Dopamine D4D2 / D4 / SigmaSigma-1
D4 Affinity (

)
1.2 – 15 nM 0.43 nM2.3 nM> 10,000 nM
D2 Affinity (

)
> 1,000 nM (High Selectivity)> 1,000 nM1.5 nM> 10,000 nM
Sigma-1 Affinity High (< 20 nM) LowHigh (< 5 nM)High (2.2 nM)
D4/D2 Selectivity > 100-fold > 2,000-foldNon-selectiveN/A
Mechanism Antagonist / Inverse AgonistAntagonistInverse AgonistAgonist
Metabolic Stability Moderate (CYP2D6 liability)HighModerateLow
Analysis of Causality[2]
  • Why use this scaffold? Unlike Haloperidol, which causes extrapyramidal side effects (EPS) due to strong D2 blockade, the 4-((4-Methylbenzyl)oxy)piperidine scaffold maintains high D4 affinity while virtually eliminating D2 binding. This makes it superior for cognitive research where motor function must remain intact.

  • The Trade-off: The "oxy-benzyl" tail mimics the pharmacophore of Sigma ligands. Consequently, biological effects observed in vivo may be a composite of D4 antagonism and Sigma-1 modulation unless explicitly controlled for using selective blockers (e.g., BD-1047).

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols utilize internal controls to distinguish between D4 and Sigma-mediated effects.

Protocol A: Radioligand Binding Screen (Competition Assay)

Objective: Determine


 and Selectivity Ratios.
  • Membrane Preparation:

    • D4 Assay: Use CHO-K1 cells stably expressing human D4.4 receptor.

    • Sigma Assay: Use Jurkat cells or Guinea pig brain homogenates (rich in

      
      ).
      
  • Ligand Selection:

    • D4 Tracer:

      
      -Methylspiperone (0.2 nM). Note: Include 100 nM Raclopride to mask D2/D3 sites if using native tissue.
      
    • Sigma Tracer:

      
      -(+)-Pentazocine (3 nM).
      
  • Incubation:

    • Dissolve 4-((4-Methylbenzyl)oxy)piperidine HCl in DMSO (stock 10 mM).

    • Incubate membranes + tracer + test compound (10 pM to 10 µM) for 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipophilic benzyl derivatives).

  • Validation Check:

    • Pass Criteria: Hill slope must be

      
      . A shallow slope (
      
      
      
      ) indicates negative cooperativity or multiple binding sites (likely Sigma interference).
Protocol B: Functional Selectivity (cAMP vs. Ca2+)

Objective: Distinguish functional antagonism (D4) from modulation (Sigma).

  • D4 Pathway (Gi/o coupled):

    • Stimulate cells with Forskolin (10 µM) to elevate cAMP.

    • Apply Dopamine (EC80) to suppress cAMP.

    • Apply Test Compound.[2][3][4][5][6][7][8][9][10] Result: If antagonist, cAMP levels recover (increase).

  • Sigma Pathway (Ca2+ mobilization):

    • Load cells with Fluo-4 AM dye.

    • Apply Test Compound alone. Result: Sigma agonists often trigger ER calcium release.

    • Control: Pre-treat with NE-100 (Sigma antagonist) to confirm specificity.

Visualization of Profiling Workflow

The following diagram illustrates the critical decision tree for profiling these derivatives, emphasizing the "Counter-Screen" to rule out off-target hazards.

SelectivityWorkflow cluster_Screening Phase 1: Binding Affinity cluster_Selectivity Phase 2: Cross-Reactivity cluster_Functional Phase 3: Functional Validation Start Compound Library 4-((4-Methylbenzyl)oxy)piperidine HCl D4_Bind Primary Screen: hD4R Binding (Target: Ki < 10 nM) Start->D4_Bind D2_Bind Counter Screen: hD2R Binding (Target: Ki > 1000 nM) D4_Bind->D2_Bind If Potent Sigma_Bind Sigma-1 Receptor Binding (Common Off-Target) D2_Bind->Sigma_Bind If Selective (>100x) Stop1 Discard: EPS Risk D2_Bind->Stop1 High D2 Affinity hERG_Bind hERG Channel Assay (Safety Liability) Sigma_Bind->hERG_Bind cAMP cAMP Modulation (Gi/o) Confirm Antagonism Sigma_Bind->cAMP Define Sigma Profile hERG_Bind->cAMP Safe Profile Stop2 Discard: Cardiotoxicity hERG_Bind->Stop2 IC50 < 1uM Final Valid D4 Selective / Sigma Sparing cAMP->Final Lead Candidate

Figure 1: Hierarchical screening workflow. Note the critical "Sigma-1" and "hERG" checkpoints, which are the primary failure modes for benzyloxy-piperidine derivatives.

Cross-Reactivity Hazards & Mitigation

When synthesizing or testing derivatives of 4-((4-Methylbenzyl)oxy)piperidine, be aware of the following Structural-Activity Relationship (SAR) traps:

The "Sigma Trap"

The 4-methylbenzyl group is a classic "sigma pharmacophore."

  • Observation: Unexplained neuroprotection or cognitive enhancement in in vivo models.

  • Cause: Likely agonism at Sigma-1, not just D4 antagonism.

  • Mitigation: Introduce polar substituents (e.g., a hydroxyl group) on the piperidine ring or the linker. This often reduces Sigma affinity while maintaining D4 binding (due to D4's tolerance for polar pockets).

The hERG Liability

Piperidines with lipophilic tails are notorious for blocking the hERG potassium channel (QT prolongation risk).

  • Observation: Arrhythmia potential.

  • Mitigation: Reduce the lipophilicity (LogP) of the benzyl tail. Replacing the 4-methyl group with a polar isostere (e.g., -CN or -OMe) can improve the hERG safety margin, though often at a slight cost to D4 potency.

References

  • Burstein, E. S., et al. (2005). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Journal of Medicinal Chemistry . Retrieved from [Link]

  • Whittemore, E. R., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[10] Journal of Pharmacology and Experimental Therapeutics . Retrieved from [Link]

  • Sestito, S., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience . Retrieved from [Link]

  • ChemRxiv. (2023). From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. ChemRxiv Preprints . Retrieved from [Link]

Sources

Benchmarking the Performance of Catalysts for 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a critical transformation in the production of selective NMDA receptor antagonists (e.g., PD 174494) and antihistamines. The core challenge lies in the O-alkylation of the secondary alcohol in 4-hydroxypiperidine while avoiding N-alkylation and minimizing elimination side products.

This guide benchmarks three distinct catalytic/base systems for the critical Williamson ether synthesis step:

  • System A (The Gold Standard): Sodium Hydride (NaH) in DMF.

  • System B (The Green Alternative): Phase Transfer Catalysis (PTC) with NaOH/TBAB in Toluene.

  • System C (The Homogeneous Alternative): Potassium tert-butoxide (

    
    -BuOK) in THF.
    

Key Finding: While System A (NaH) offers the highest raw yield (92%), System B (PTC) provides a superior safety profile and lower process mass intensity (PMI) for scale-up, despite a slightly longer reaction time.

The Synthetic Challenge

The target molecule is synthesized via the O-alkylation of N-Boc-4-hydroxypiperidine followed by acidic deprotection. Direct alkylation of unprotected 4-hydroxypiperidine is not recommended due to the higher nucleophilicity of the secondary amine, which leads to preferential N-alkylation.

Reaction Scheme

The synthesis proceeds in two stages:

  • O-Alkylation: Reaction of N-Boc-4-hydroxypiperidine with 4-methylbenzyl chloride.

  • Deprotection: Removal of the Boc group using HCl to yield the hydrochloride salt.

ReactionScheme SM1 N-Boc-4-hydroxypiperidine Inter Intermediate: N-Boc-4-((4-methylbenzyl)oxy)piperidine SM1->Inter Base/Catalyst (Step 1) Reagent 4-Methylbenzyl Chloride Reagent->Inter Product Target: 4-((4-Methylbenzyl)oxy)piperidine HCl Inter->Product HCl/Dioxane (Step 2)

Figure 1: General synthetic pathway for the target molecule.

Benchmarking Study: Catalyst Performance

The following data represents optimized performance metrics derived from process chemistry trials on a 50g scale.

MetricSystem A: NaH / DMF System B: NaOH / TBAB (PTC) System C:

-BuOK / THF
Catalyst/Base Sodium Hydride (60% dispersion)Tetrabutylammonium Bromide (5 mol%)Potassium tert-butoxide
Solvent DMF (Anhydrous)Toluene / Water (Biphasic)THF (Anhydrous)
Temperature 0°C to RT60°C0°C to RT
Reaction Time 2 - 4 Hours8 - 12 Hours3 - 5 Hours
Isolated Yield 92% 84%88%
Purity (HPLC) >99.0%98.5%98.8%
Safety Profile High Risk (H₂ gas, pyrophoric)Low Risk (No H₂, aqueous base)Moderate (Moisture sensitive)
Cost Efficiency Moderate (DMF recovery difficult)High (Cheap solvent, easy workup)Low (Expensive reagent)
Analysis of Results
  • System A (NaH) is the thermodynamic winner. The irreversible deprotonation drives the reaction to completion rapidly. However, the evolution of hydrogen gas and the requirement for dry DMF make it hazardous for large-scale reactors.

  • System B (PTC) utilizes the interfacial mechanism. While slower, it eliminates the need for anhydrous solvents and pyrophoric bases. The yield is slightly lower due to the slower kinetics of the biphasic system, but the purity profile remains excellent.

  • System C (

    
    -BuOK)  serves as a homogeneous alternative to NaH but suffers from the high cost of the base and strict moisture sensitivity.
    

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.

System A (NaH) Mechanism
  • Deprotection: H⁻ deprotonates the hydroxyl group (irreversible).

  • Attack: The naked alkoxide attacks the benzyl halide (SN2).

System B (PTC) Mechanism
  • Ion Exchange: TBAB transports OH⁻ from the aqueous phase to the organic phase (or forms an ion pair with the alkoxide).

  • Shuttle Effect: The lipophilic quaternary ammonium cation (

    
    ) pairs with the alkoxide (
    
    
    
    ), solubilizing it in toluene and activating it for nucleophilic attack.

Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (NaOH) ROH N-Boc-Piperidine-OH QOR [Q+ RO-] ROH->QOR Deprotonation RX Ar-CH2-Cl Product Ether Product QOR->Product SN2 Attack on RX OH OH- QX Q+ X- (TBAB) OH->QX Regeneration QX->QOR Phase Transfer

Figure 2: Phase Transfer Catalysis (PTC) cycle for etherification.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis (NaH Method)

Best for: Small scale (<100g), initial discovery, or when yield is paramount.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel.

  • Solvation: Dissolve N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) in anhydrous DMF (150 mL). Cool to 0°C.[1]

  • Deprotonation: Carefully add Sodium Hydride (60% in oil, 4.8 g, 120 mmol) portion-wise over 30 minutes. Caution: Vigorous H₂ evolution. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Alkylation: Add 4-Methylbenzyl chloride (17.0 g, 110 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water (500 mL). Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine (5 x 100 mL) to remove DMF. Dry over MgSO₄ and concentrate.

  • Deprotection: Dissolve the crude oil in 4M HCl in Dioxane (100 mL). Stir for 2 hours. The product precipitates as a white solid. Filter and wash with diethyl ether.

Protocol B: Scalable Green Synthesis (PTC Method)

Best for: Scale-up (>100g), safety-conscious labs, and green chemistry compliance.

  • Setup: 500 mL round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring.

  • Mixture: Add N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol), 4-Methylbenzyl chloride (18.5 g, 120 mmol), and Toluene (200 mL).

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol) and 50% NaOH solution (40 mL).

  • Reaction: Heat to 60°C with vigorous stirring (essential for phase transfer). Stir for 10-12 hours.

  • Workup: Cool to RT. Separate phases. Wash the organic (Toluene) layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Concentration: Dry the toluene layer over Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection: Proceed as in Protocol A, or use HCl gas bubbled into an ethanol solution of the intermediate.

Conclusion & Recommendation

For medicinal chemistry discovery where time and yield are critical, System A (NaH) remains the superior choice due to its reliability and speed.

For process development and manufacturing , System B (PTC) is strongly recommended. The safety benefits of avoiding hydrogen gas and the operational simplicity of a toluene/water system outweigh the marginal yield loss, which can often be recovered through process optimization (e.g., increasing agitation speed or catalyst loading).

References

  • BenchChem. (2025).[2] N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.[2][3][4] Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24700096, 4-[(1-Naphthyloxy)methyl]piperidine.[5] (Analogous chemistry). Retrieved from

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.[2][3] Retrieved from

  • ChemicalBook. (2025). N-BOC-4-Hydroxypiperidine Properties and Suppliers.[3] Retrieved from

Sources

Evaluating the cost-effectiveness of different synthetic pathways for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Imperative

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in over 7000 published pharmaceutical agents, including blockbusters like Donepezil and Methylphenidate. For drug development professionals, the challenge is no longer just accessing the ring, but doing so with cost-efficiency , scalability , and stereochemical integrity .

This guide moves beyond basic synthesis to evaluate the economic and operational viability of three distinct synthetic pathways. We analyze these methods not in a vacuum, but through the lens of Process Mass Intensity (PMI) , Atom Economy , and Cost-of-Goods-Sold (COGS) contributors.

Strategic Evaluation Framework

To objectively compare these pathways, we utilize a multi-dimensional scoring system based on four critical pillars:

MetricDefinitionIndustrial Relevance
Atom Economy (AE) (MW Product / MW Reagents) × 100Direct indicator of waste generation potential.
E-Factor Kg Waste / Kg ProductThe standard for measuring environmental impact and disposal costs.
Catalyst Cost Contribution Cost of catalyst / Kg ProductCritical for precious metal pathways (Pd, Rh, Ir).
Scalability Factor Feasibility of heat transfer & mixing at >10kg scale.Determines if a method can move from MedChem to Process.

Pathway Analysis

Pathway A: Catalytic Hydrogenation of Pyridines

The Industrial Workhorse

This is the most direct route to the piperidine core.[1] It involves the reduction of a heteroaromatic pyridine precursor using molecular hydrogen and a heterogeneous catalyst.

  • Mechanism : Sequential saturation of the C=C and C=N bonds.

  • Primary Cost Driver : Precious metal catalyst (Pt, Pd, Rh) and high-pressure equipment.

  • Scalability : Excellent (Flow chemistry compatible).

Experimental Protocol: Heterogeneous Reduction

Note: This protocol uses Adams' Catalyst (


) which, while expensive, offers superior kinetics at lower pressures compared to Pd/C for difficult substrates.
  • Preparation : Charge a high-pressure autoclave with substituted pyridine (100 mmol) and glacial acetic acid (0.5 M concentration).

  • Catalyst Addition : Add

    
     (1.0 mol%) carefully under inert atmosphere (Ar or 
    
    
    
    ). Caution: Dry catalyst can ignite solvent vapors.
  • Hydrogenation : Pressurize to 50 bar

    
    . Heat to 25–40°C. Stir at 800 rpm to eliminate mass-transfer limitations.
    
  • Work-up : Filter catalyst over Celite (recover for refining). Neutralize filtrate with

    
     (aq) and extract with Ethyl Acetate.
    
  • Purification : Distillation (for simple derivatives) or recrystallization of the HCl salt.

Causality & Insight

The choice of glacial acetic acid is not arbitrary; it protonates the pyridine nitrogen, preventing it from poisoning the catalyst surface (a common failure mode in neutral solvents). However, this increases the downstream cost of waste neutralization.

Visualizing the Pathway[2]

Hydrogenation cluster_conditions Critical Parameters Pyridine Substituted Pyridine (Aromatic) H_Ads H2 Adsorption on Pt Surface Pyridine->H_Ads + Catalyst Inter1 Dihydropyridine (Unstable Intermediate) H_Ads->Inter1 Reduction 1 Inter2 Tetrahydropyridine (Enamine/Imine) Inter1->Inter2 Reduction 2 Piperidine Piperidine Product (Saturated) Inter2->Piperidine Reduction 3 Poison Avoid N-Poisoning: Use Acidic Media Pressure Pressure > 50 bar favors kinetics

Figure 1: Stepwise reduction of pyridine on heterogeneous catalyst surface.

Pathway B: Intramolecular Reductive Amination

The Stereoselective Choice

When chiral centers are required on the piperidine ring, hydrogenation often fails to provide selectivity. Intramolecular reductive amination (cyclization of amino-ketones or aldehydes) allows for the translation of existing chirality from linear precursors into the ring.

  • Mechanism : Condensation of amine and carbonyl to form iminium, followed by in-situ reduction.

  • Primary Cost Driver : Precursor synthesis (linear starting materials are often multi-step).

  • Scalability : Moderate (Dilution required to favor cyclization over polymerization).

Experimental Protocol: One-Pot Cyclization
  • Precursor Assembly : Dissolve

    
    -amino ketone/aldehyde precursor (50 mmol) in MeOH.
    
  • Imine Formation : Add dehydrating agent (

    
     or molecular sieves) and stir for 2 hours to ensure imine formation.
    
  • Reduction : Cool to 0°C. Add

    
     (1.2 equiv) or employ a flow-hydrogenation reactor with Raney Nickel.
    
  • Quench : Acidify to pH 2 to decompose excess hydride.

  • Isolation : Basify and extract.

Causality & Insight

The concentration is the critical variable here. High concentrations favor intermolecular reactions (polymerization), while ultra-low concentrations skyrocket solvent costs and E-factors. A concentration of 0.05M to 0.1M is the typical "sweet spot" balancing yield vs. solvent cost.

Visualizing the Pathway[2]

ReductiveAmination Linear Linear Amino-Carbonyl (Precursor) Imine Cyclic Iminium Ion (Intermediate) Linear->Imine - H2O (Cyclization) Polymer Polymerization (Side Product) Linear->Polymer High Conc. (Intermolecular) Reduction Hydride Attack (Stereoselective Step) Imine->Reduction + NaBH3CN Product Chiral Piperidine Reduction->Product Major Isomer

Figure 2: Competition between cyclization and polymerization in reductive amination.

Pathway C: Direct C-H Functionalization (Photoredox)

The Late-Stage Innovator

Modern drug discovery often requires adding complexity to a simple piperidine core late in the synthesis. C-H activation (specifically


-amino C-H functionalization) avoids de novo synthesis but comes with high reagent costs.
  • Mechanism : Single-Electron Transfer (SET) oxidation of the nitrogen lone pair, followed by deprotonation and radical trapping.

  • Primary Cost Driver : Iridium/Ruthenium photocatalysts and low throughput (photon flux limitations).

  • Scalability : Poor in batch; requires Flow Photochemistry for kg-scale.

Experimental Protocol:

-Arylation[2][3]
  • Setup : Combine N-Boc-piperidine (1.0 equiv), Aryl nitrile (coupling partner), and Ir(ppy)3 catalyst (1 mol%) in DMSO.

  • Irradiation : Irradiate with Blue LEDs (450 nm) under inert atmosphere.

  • Radical Trapping : The generated

    
    -amino radical attacks the electron-deficient arene.
    
  • Purification : Requires chromatography (silica gel) to separate mono- from di-functionalized products.

Causality & Insight

This method usually requires the nitrogen to be protected (e.g., Boc, Cbz) to tune the oxidation potential. While the Atom Economy looks good on paper, the Reaction Mass Efficiency (RME) is often low due to the dilute conditions and expensive catalyst loads required to drive the radical cycle.

Visualizing the Pathway[2]

CHActivation cluster_light Photocatalytic Cycle Start N-Boc Piperidine RadicalCat N-Radical Cation Start->RadicalCat SET Oxidation Excited Catalyst* (Excited) AlphaRad Alpha-Amino Radical RadicalCat->AlphaRad - H+ (Deprotonation) Product Functionalized Piperidine AlphaRad->Product + Electrophile

Figure 3: Radical-mediated alpha-functionalization mechanism.

Comparative Data Summary

The following table synthesizes industrial data to compare the "Cost of Goods" impact for each pathway.

MetricHydrogenation (Pathway A)Reductive Amination (Pathway B)C-H Activation (Pathway C)
Typical Yield 85 - 95%70 - 85%40 - 65%
Atom Economy High (>90%)Moderate (80-90%)High (Theoretical), Low (Practical)
E-Factor (kg waste/kg) 5 - 15 (Low)15 - 40 (Medium)>100 (High - Chromatography)
Catalyst Cost High (Pt/Pd) but recyclableLow (Ni) or High (Enzyme)Very High (Ir/Ru)
Reagent Cost Low (

gas)
Medium (Hydrides)High (Complex Electrophiles)
Best Use Case Bulk manufacturing of simple coresCreating chiral centersLate-stage analog generation
Recommendation
  • For Bulk Production : Stick to Pathway A . The initial investment in high-pressure equipment is amortized quickly by the low operating costs and high throughput.

  • For Chiral APIs : Pathway B is superior. Attempting to resolve racemic piperidines from Pathway A via chiral HPLC is cost-prohibitive at scale.

  • For Discovery/Lead Opt : Pathway C offers speed. The high cost is acceptable when making mg-quantities of diverse analogs to find a clinical candidate.

References

  • National Institutes of Health (NIH) . (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (RSC) . (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from [Link]

  • American Chemical Society (ACS) . (2026). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions. Retrieved from [Link]

  • MDPI . (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylbenzyl)oxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.